8-Ethylisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
8-ethylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTHRAKQUJXIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Ethylisoquinoline: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its derivatives exhibit a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide focuses on a specific, less-explored derivative, 8-Ethylisoquinoline, providing a comprehensive technical overview of its chemical structure, a plausible synthetic route, and its potential significance in the landscape of drug discovery.
PART 1: Chemical Structure and Molecular Properties of this compound
This compound is a derivative of isoquinoline with an ethyl substituent at the 8-position of the bicyclic ring system. This substitution influences the molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring fused to a pyridine ring, with an ethyl group attached to the carbon atom at position 8.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | Calculated |
| Molecular Weight | 157.21 g/mol | Calculated |
| Canonical SMILES | CCC1=CC=CC2=C1C=CN=C2 | Predicted |
| InChI Key | Predicted to be unique | Predicted |
PART 2: Synthesis and Characterization
Due to the limited availability of direct experimental data for this compound, a robust and well-established synthetic methodology for isoquinoline derivatives, the Bischler-Napieralski reaction , is proposed. This method involves the cyclization of a β-phenylethylamine precursor.
Proposed Synthetic Pathway: Bischler-Napieralski Reaction
The synthesis of this compound can be envisioned to proceed through a two-step sequence starting from 2-ethylphenethylamine.
Sources
Unveiling the Energetic Landscape: A Guide to the Thermodynamic Properties of 8-Substituted Isoquinoline Derivatives in Drug Discovery
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Substitutions on this heterocyclic system profoundly influence molecular interactions, and a deep understanding of the thermodynamics governing these interactions is paramount for rational drug design. This guide provides a comprehensive exploration of the thermodynamic properties of 8-substituted isoquinoline derivatives. We will delve into the critical experimental techniques and computational methodologies used to characterize the energetic driving forces—enthalpy and entropy—that dictate binding affinity and specificity. By synthesizing field-proven insights with established protocols, this document serves as a technical resource for scientists aiming to leverage thermodynamic data to accelerate the development of novel isoquinoline-based therapeutics.
The "Why": Thermodynamics as a Compass in Drug Design
In the quest for potent and selective therapeutics, measuring binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a standard practice. However, affinity is a composite measure derived from the Gibbs free energy of binding (ΔG). The true power in drug optimization lies in dissecting ΔG into its constituent enthalpic (ΔH) and entropic (ΔS) components:
ΔG = ΔH - TΔS
This equation is the foundation of thermodynamic-guided drug design. A favorable (negative) ΔG can be achieved through a favorable enthalpy change (e.g., forming strong hydrogen bonds or van der Waals interactions), a favorable entropy change (e.g., displacing ordered water molecules from a binding site), or a combination of both. Understanding which force drives the binding of a particular 8-substituted isoquinoline derivative allows for more intelligent and efficient lead optimization. For instance, if binding is primarily enthalpy-driven, efforts can focus on introducing substituents at the 8-position that can form additional hydrogen bonds. Conversely, if an unfavorable enthalpy is being overcome by a large favorable entropy, medicinal chemists can work to improve enthalpic contributions without sacrificing the entropic gain.[3]
Experimental Determination of Thermodynamic Profiles
Directly measuring the heat changes associated with binding events provides the most robust and complete thermodynamic data. Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose.[4][5]
Isothermal Titration Calorimetry (ITC): The Premier Tool
ITC directly measures the heat released or absorbed during a biomolecular interaction.[4] This allows for the simultaneous determination of the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment.[5] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.
The following protocol for analyzing the binding of an 8-hydroxyisoquinoline derivative to a target protein (e.g., a kinase) is designed to be self-validating by incorporating critical controls and considerations.
Objective: To determine the complete thermodynamic profile (Ka, ΔH, ΔS, ΔG) for the binding of an 8-hydroxyisoquinoline inhibitor to its target protein.
Materials:
-
Target Protein: Purified to >95%, concentration precisely known (e.g., by A280 measurement).
-
Ligand: 8-hydroxyisoquinoline derivative, >98% purity, stock solution in a matched buffer.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed thoroughly. Rationale: Using a buffer with a low ionization enthalpy, like PBS, is crucial to minimize confounding heat signals from proton exchange upon binding.
Step-by-Step Protocol:
-
Sample Preparation (The Foundation of Accuracy):
-
Protein Dialysis: Dialyze the purified protein extensively against the chosen ITC buffer. This is the most critical step to ensure the buffer in the sample cell is identical to the buffer used for the ligand solution, preventing large, erroneous heats of dilution.
-
Ligand Dissolution: Dissolve the 8-hydroxyisoquinoline derivative in the final dialysis buffer (the dialysate) to create a concentrated stock solution. Rationale: This meticulous buffer matching ensures that any observed heat changes are due to the binding event, not buffer mismatches.
-
Concentration Determination: Accurately determine the concentrations of both protein and ligand. Protein concentration is typically determined by UV-Vis spectrophotometry, while ligand concentration is determined by weight and purity. .
-
-
Instrument Setup & Experimental Parameters:
-
Loading the Calorimeter: Load the protein solution into the sample cell (typically ~200-300 µL) and the ligand solution into the injection syringe (typically ~40-50 µL). The ligand concentration should ideally be 10-20 times that of the protein concentration.
-
Setting Parameters:
-
Temperature: 25°C (298.15 K).
-
Stirring Speed: ~750 RPM. Rationale: Ensures rapid mixing after each injection without generating significant frictional heat.
-
Injection Scheme: A series of 19-25 injections of 1.5-2.0 µL each, with a spacing of 150 seconds between injections. Rationale: This allows the signal to return to baseline before the next injection, ensuring accurate peak integration. .
-
-
-
Execution and Control Experiments:
-
Main Experiment: Run the titration as programmed. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-rate peaks.
-
Control Titration (Self-Validation): Perform a control experiment by titrating the ligand from the syringe into the sample cell containing only the buffer. The small heats observed in this run (heats of dilution/dissolution) are subtracted from the main experimental data to isolate the true heat of binding.
-
-
Data Analysis:
-
Integration: Integrate the area under each peak of the raw thermogram to determine the heat change (ΔH) for each injection.
-
Model Fitting: Plot the cumulative heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site independent binding model) using the instrument's software. The fitting process yields the association constant (Ka), the stoichiometry (n), and the enthalpy of binding (ΔH).
-
Calculation of ΔG and ΔS:
-
ΔG = -RT ln(Ka)
-
ΔS = (ΔH - ΔG) / T
-
-
Visualizing the ITC Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Differential Scanning Calorimetry (DSC)
While ITC measures the thermodynamics of binding directly, DSC provides complementary information by measuring the thermal stability of the target protein in the presence and absence of the ligand.[6] A ligand that stabilizes the protein will increase its melting temperature (Tm). This thermal shift (ΔTm) is indicative of a binding event and can be used to screen for binders and understand how substitutions affect target engagement and stabilization.
Computational Prediction of Thermodynamic Properties
Experimental methods are resource-intensive. Computational chemistry offers a powerful suite of tools to predict thermodynamic properties, screen virtual libraries, and prioritize compounds for synthesis.[7]
Quantum Chemical (QC) Calculations
High-level ab initio methods like G3 and G4 can provide chemically accurate predictions of gas-phase thermochemical properties, such as the standard enthalpy of formation (ΔHf°).[8][9] These calculations are computationally expensive but invaluable for building a foundational understanding of the intrinsic properties of a novel isoquinoline scaffold before considering solvation and binding effects.
Group Additivity (GA) Methods
The Group Additivity (GA) method provides a much faster approach to estimating thermodynamic properties.[8][10] This method is based on the principle that the properties of a larger molecule can be estimated by summing the contributions of its constituent functional groups. For example, the enthalpy of formation of an 8-methoxyisoquinoline could be estimated by summing the contributions of the core isoquinoline ring system and the 8-methoxy group. While less accurate than high-level QC methods, GA is extremely useful for rapidly evaluating large numbers of virtual derivatives.[10]
Structure-Thermodynamic Relationships of 8-Substituted Isoquinolines
The true utility of thermodynamic analysis comes from studying a series of related compounds to build a structure-thermodynamic relationship (STR). By systematically varying the substituent at the 8-position of the isoquinoline ring and measuring the full thermodynamic profile of binding for each analog, we can decipher the specific contributions of different functional groups.
Visualizing the Driving Forces of Binding
Caption: The components of Gibbs free energy in molecular binding.
Hypothetical Data for an 8-Substituted Isoquinoline Series
The following table summarizes hypothetical but plausible thermodynamic data for a series of 8-substituted isoquinoline derivatives binding to a hypothetical kinase. This data illustrates how STRs are built.
| Substituent (C8) | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Dominant Driving Force |
| -H | 150 | -9.4 | -7.0 | -2.4 | Enthalpy |
| -OH | 30 | -10.2 | -9.5 | -0.7 | Strong Enthalpy |
| -OCH3 | 50 | -9.9 | -7.5 | -2.4 | Enthalpy |
| -F | 120 | -9.5 | -7.1 | -2.4 | Enthalpy |
| -CF3 | 75 | -9.7 | -6.5 | -3.2 | Mixed / Entropy-Assisted |
| -i-Propyl | 90 | -9.6 | -5.5 | -4.1 | Entropy |
Analysis of the Hypothetical Data:
-
-H (Hydrogen): The parent compound shows binding is primarily driven by enthalpy (ΔH = -7.0 kcal/mol), likely from interactions of the core isoquinoline structure with the protein.
-
-OH (Hydroxyl): The introduction of a hydroxyl group at C8 significantly improves affinity (Kd drops from 150 to 30 nM). The thermodynamic signature reveals this improvement is almost entirely due to a more favorable enthalpy (ΔH = -9.5 kcal/mol). This strongly suggests the -OH group acts as a hydrogen bond donor or acceptor with a key residue in the binding pocket, forming a strong, energetically favorable interaction.
-
-OCH3 (Methoxy): Capping the hydroxyl group reduces the enthalpic gain compared to -OH, as the methoxy group is only a hydrogen bond acceptor. The affinity is still better than the parent compound but weaker than the hydroxyl analog.
-
-CF3 (Trifluoromethyl): This substitution results in a less favorable enthalpy compared to the parent -H, possibly due to steric hindrance or unfavorable electrostatic interactions. However, the binding affinity is improved. The thermodynamic breakdown shows a significantly more favorable entropic contribution (-TΔS = -3.2 kcal/mol). This suggests the bulky, hydrophobic CF3 group may be displacing ordered water molecules from a hydrophobic pocket, leading to a net gain in affinity through an entropy-driven mechanism.
-
-i-Propyl (Isopropyl): Similar to the CF3 group, this bulky hydrophobic substituent leads to a binding event that is now primarily driven by entropy (-TΔS = -4.1 kcal/mol), a classic example of the hydrophobic effect.
This type of analysis, made possible by techniques like ITC, provides actionable insights for medicinal chemists to rationally design the next generation of compounds.
Conclusion
The integration of thermodynamic analysis into the drug discovery pipeline for 8-substituted isoquinoline derivatives transforms lead optimization from a process of trial-and-error to one of rational, data-driven design. By moving beyond simple affinity measurements and dissecting the enthalpic and entropic forces that govern molecular recognition, researchers can make more informed decisions, leading to the development of compounds with superior potency, selectivity, and overall pharmacological profiles. Experimental techniques like ITC provide the definitive thermodynamic signature, while computational methods offer a means to rapidly screen and prioritize candidates. Together, these tools empower scientists to navigate the complex energetic landscape of drug-target interactions with greater precision and purpose.
References
- Computational investigation of thermodynamic properties of gas phase vanadium nitride using Python - PMC. (2025). PubMed Central.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.).
- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Isoquinoline. (n.d.). Wikipedia.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Drugs containing isoquinoline derivatives. (n.d.).
- Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology.
- Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. (2025). The Journal of Physical Chemistry A.
- Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. (n.d.).
- Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. (2025). The Journal of Physical Chemistry A.
- Characterizing Protein/ligand Binding by DsC. (n.d.). TA Instruments.
- Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. (n.d.). MDPI.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions | MDPI [mdpi.com]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. tainstruments.com [tainstruments.com]
- 7. Computational investigation of thermodynamic properties of gas phase vanadium nitride using Python - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Navigating the Isoquinoline Scaffold: A Technical Guide to 8-Substituted Derivatives for Advanced Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Case of the Elusive 8-Ethylisoquinoline and the Importance of Isomeric Precision
In the landscape of heterocyclic chemistry and drug discovery, precision in molecular identification is paramount. This guide was initially conceived to provide a comprehensive technical overview of this compound. However, extensive database searches have revealed a significant and persistent ambiguity: the lack of a unique Chemical Abstracts Service (CAS) number and other definitive chemical identifiers for this compound. Instead, literature and database entries frequently default to its structural isomer, 8-Ethylquinoline (CAS No. 19655-56-2). This critical distinction underscores the necessity of meticulous verification of molecular identity in research and development.
This guide, therefore, pivots to a broader yet more concretely defined topic: The Isoquinoline Scaffold and its 8-Substituted Derivatives . By focusing on this well-documented class of compounds, we aim to provide a valuable resource for scientists working with isoquinoline-based molecules. We will explore the synthesis, properties, and applications of isoquinolines with substituents at the 8-position, drawing on established literature for compounds such as 8-methylisoquinoline and 8-hydroxyisoquinoline as illustrative examples. Furthermore, we will discuss general synthetic strategies that could potentially be adapted for the synthesis of novel derivatives like this compound, should a research need arise.
Core Chemical Identifiers: Distinguishing 8-Substituted Isoquinolines from Quinolines
To prevent the common confusion between isoquinoline and quinoline isomers, it is crucial to begin with a clear presentation of their fundamental identifiers. The following table provides the confirmed chemical identifiers for the readily available isomer, 8-Ethylquinoline, and for a representative 8-substituted isoquinoline, 8-Methylisoquinoline, for which reliable data exists.
| Chemical Identifier | 8-Ethylquinoline | 8-Methylisoquinoline |
| CAS Number | 19655-56-2[1] | 62882-00-2[2] |
| PubChem CID | 88185[1] | 3017364[2] |
| IUPAC Name | 8-ethylquinoline[1] | 8-methylisoquinoline[2] |
| Molecular Formula | C₁₁H₁₁N[1] | C₁₀H₉N[2] |
| SMILES | CCC1=CC=CC2=C1N=CC=C2[1] | CC1=CC=CC2=C1C=NC=C2[2] |
| InChI | InChI=1S/C11H11N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3-8H,2H2,1H3[1] | InChI=1S/C10H9N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-7H,1H3[2] |
| InChIKey | WSNATRDCOFYLCB-UHFFFAOYSA-N[1] | IEZFKBBOGATCFW-UHFFFAOYSA-N[2] |
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural motif is of significant interest to medicinal chemists as it is a "privileged scaffold" found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.
The strategic placement of substituents on the isoquinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity and selectivity. Substitution at the 8-position, on the benzene portion of the scaffold, can significantly influence the molecule's interaction with biological targets.
Synthesis of 8-Substituted Isoquinolines: Established Methodologies
The synthesis of substituted isoquinolines is a well-established field in organic chemistry, with several named reactions providing reliable routes to this scaffold. While a specific, documented synthesis for this compound is not readily found, the following general methodologies can be applied to the synthesis of 8-substituted isoquinolines and could be adapted for novel derivatives.
Key Synthetic Strategies:
-
Bischler-Napieralski Reaction: This is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid like phosphorus pentoxide or phosphoryl chloride. The starting β-arylethylamide would need to be appropriately substituted to yield an 8-substituted product.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. Similar to the Bischler-Napieralski reaction, the aromatic ring of the starting amine must bear the desired substituent at the appropriate position to generate an 8-substituted isoquinoline.
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde or ketone and an aminoacetal. The position of the substituent on the starting aromatic aldehyde or ketone will determine the substitution pattern of the resulting isoquinoline.
The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline, highlighting the key stages of precursor synthesis and cyclization.
Caption: Generalized Synthetic Workflow for 8-Substituted Isoquinolines.
Applications in Drug Discovery and Development
The isoquinoline scaffold is a cornerstone in the development of therapeutic agents across a wide range of disease areas. The presence and nature of substituents on the isoquinoline ring system are critical for determining the biological activity.
-
Anticancer Agents: Many isoquinoline derivatives have been investigated for their potential as anticancer drugs. The mechanism of action often involves the inhibition of key enzymes such as topoisomerases or protein kinases, which are crucial for cancer cell proliferation.
-
Antimicrobial Agents: The isoquinoline motif is found in several natural and synthetic compounds with antibacterial and antifungal properties. These compounds can act by disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.
-
Neurological Disorders: The structural similarity of some isoquinoline derivatives to endogenous neurotransmitters has led to their investigation as potential treatments for neurological and psychiatric disorders. They can act as receptor agonists or antagonists, or as inhibitors of enzymes involved in neurotransmitter metabolism.
Conclusion and Future Perspectives
While the specific compound this compound remains elusive in the current chemical literature, the broader class of 8-substituted isoquinolines represents a rich and fertile ground for chemical and pharmacological research. The inherent versatility of the isoquinoline scaffold, combined with the ability to introduce a wide array of substituents at the 8-position, ensures that this class of compounds will continue to be a focus of drug discovery and development efforts. For researchers and scientists, a thorough understanding of the synthesis, properties, and biological activities of 8-substituted isoquinolines is essential for the rational design of novel therapeutic agents. The persistent ambiguity surrounding this compound serves as a critical reminder of the importance of precise chemical identification in all stages of scientific inquiry.
References
-
PubChem. 8-Methylisoquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. Quinoline, 8-ethyl-. National Center for Biotechnology Information. [Link]
Sources
A Research Framework for Investigating the Biological Activity and Pharmacological Potential of 8-Ethylisoquinoline
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant therapeutic applications.[1][2][3][4] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5] This guide addresses 8-Ethylisoquinoline, a specific derivative for which dedicated pharmacological data is not currently available in the public domain. In the absence of direct studies, this document serves as a technical whitepaper for researchers and drug development professionals, outlining a proposed research framework. By leveraging established knowledge of structure-activity relationships (SAR) within the isoquinoline class, we will hypothesize potential biological activities for this compound and provide a comprehensive, step-by-step methodology to systematically investigate its pharmacological potential.
The Isoquinoline Core: A Privileged Scaffold in Drug Discovery
Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[6] This nitrogen-containing heterocycle is a weak base and its core structure is present in numerous natural products, most notably alkaloids like morphine, codeine, papaverine, and berberine.[3][5][7] The rigid, planar structure and the presence of a nitrogen atom make the isoquinoline nucleus an excellent scaffold for interacting with various biological targets.
The pharmacological diversity of isoquinoline derivatives is extensive.[1][7] Recent studies have highlighted their potential as:
-
Anticancer Agents: Inducing apoptosis and cell cycle arrest, or inhibiting key signaling pathways like PI3K/Akt/mTOR.[1]
-
Antimicrobial Agents: Exhibiting activity against a range of bacteria, fungi, viruses, and protozoa.[1][2]
-
Neuroprotective Agents: Showing potential in alleviating functions of the central nervous system, with some derivatives explored for anti-Alzheimer's effects.[1]
-
Anti-inflammatory and Antidiabetic Agents: Demonstrating a variety of other promising therapeutic properties.[1]
Despite this wealth of research, the specific derivative This compound remains uncharacterized. The placement of an ethyl group at the C8 position on the benzene portion of the ring system presents a unique substitution pattern that warrants investigation.
Physicochemical Profile and Proposed Synthesis
Physicochemical Characteristics
Based on the parent isoquinoline structure, this compound is predicted to be a colorless to brownish oily liquid, soluble in common organic solvents and dilute acids.[6] The ethyl group at the C8 position will increase its lipophilicity compared to the parent molecule, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
| Property | Value (Predicted/Parent Compound) | Source |
| Chemical Formula | C₁₁H₁₁N | - |
| Molar Mass | 157.21 g·mol⁻¹ | - |
| Appearance | Colorless to brownish oily liquid | [6] |
| pKa | ~5.14 (for parent isoquinoline) | [6] |
| Solubility | Soluble in organic solvents and dilute acids | [6] |
Proposed Synthetic Pathway
The synthesis of substituted isoquinolines can be achieved through several established methods, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions.[8] A plausible approach for this compound could be a modification of the Pomeranz-Fritsch synthesis, starting from 2-ethylbenzaldehyde.
Workflow: Proposed Pomeranz-Fritsch Synthesis of this compound
Caption: Proposed Pomeranz-Fritsch synthesis workflow for this compound.
Protocol Rationale: This method involves the condensation of an appropriately substituted benzaldehyde (2-ethylbenzaldehyde) with aminoacetaldehyde diethyl acetal to form a Schiff base.[8] Subsequent treatment with a strong acid catalyzes an electrophilic cyclization onto the aromatic ring, followed by elimination of ethanol to yield the final isoquinoline product.[8] This approach is versatile and provides a direct route to the target compound.
Hypothesized Pharmacological Potential & Research Framework
Given the lack of direct data, a tiered, hypothesis-driven approach is necessary to explore the bioactivity of this compound. The ethyl group at C8 may influence target binding through steric and electronic effects.
Tier 1: Primary Screening - A Broad Net Approach
The initial phase aims to identify any general biological activity. This is a cost-effective strategy to determine if the compound warrants further, more intensive investigation.
Workflow: Tier 1 Primary Screening
Caption: Workflow for the initial broad screening of this compound.
Experimental Protocol 1: MTT Cytotoxicity Assay
-
Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., MCF10A).
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Rationale for Self-Validation: The inclusion of both positive and vehicle controls validates the assay's performance. A significant difference between these controls is required for the experimental data to be considered valid. Selective toxicity against cancer cells over normal cells would be a promising result.[1]
Tier 2: Mechanistic Elucidation & Target Identification
If Tier 1 screening reveals promising, selective activity (e.g., potent anticancer effects), Tier 2 investigations will focus on understanding the mechanism of action.
Hypothesis: Based on the activities of related isoquinolinones, this compound may act as a microtubule-destabilizing agent, leading to cell cycle arrest.[9]
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if this compound induces cell cycle arrest in a sensitive cancer cell line identified in Tier 1.
-
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would suggest an effect on microtubule dynamics.[1][9]
-
Rationale for Causality: This experiment directly links the compound's cytotoxic effect to a specific cellular process. If G2/M arrest is observed, it provides a strong rationale for proceeding to direct assays of microtubule polymerization.
Experimental Protocol 3: In Vitro Tubulin Polymerization Assay
-
Objective: To directly assess the effect of this compound on the polymerization of tubulin.
-
Methodology:
-
Assay Setup: Use a commercially available tubulin polymerization assay kit. The assay measures the change in light scattering or fluorescence as tubulin monomers polymerize into microtubules.
-
Reaction: Reconstitute purified tubulin in a polymerization buffer. Add this compound at various concentrations. Include a positive control (e.g., colchicine for inhibition) and a negative control (vehicle).
-
Measurement: Initiate polymerization by warming the plate to 37°C. Monitor the absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Compare the polymerization curves of the treated samples to the controls. Inhibition of polymerization will result in a lower signal compared to the vehicle control.
-
Rationale for Authoritative Grounding: This is a cell-free, biochemical assay that directly tests the hypothesis generated from the cell-based experiments. A positive result here provides strong evidence for microtubule destabilization as the mechanism of action.[9]
Conclusion and Future Directions
While this compound is currently a molecule without a known biological profile, its core scaffold is of immense pharmacological importance.[1][3][4] The strategic, tiered research framework proposed in this guide provides a clear and robust pathway for its systematic evaluation. By beginning with broad phenotypic screens and progressing to specific, hypothesis-driven mechanistic studies, researchers can efficiently and effectively determine if this compound possesses novel therapeutic potential. The insights gained from such studies would not only characterize this specific molecule but also contribute valuable data to the broader understanding of structure-activity relationships within the potent isoquinoline class.
References
- Gomathy, S. et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
- Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.
-
Al-Mawla, A. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
- Wikipedia contributors. (n.d.). Isoquinoline. Wikipedia.
-
Abd-El-Adem, M. et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry. Available at: [Link]
- Various Authors. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
-
Al-Anssari, R. A. et al. (2025). Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate. Available at: [Link]
-
Bringmann, G. et al. (2021). Structural variety and pharmacological potential of naphthylisoquinoline alkaloids. ResearchGate. Available at: [Link]
-
Mahadeviah, C. et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
Wang, Y. et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules. Available at: [Link]
-
Al-Blewi, F. F. et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]
-
Asrondkar, A. (2015). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. ResearchGate. Available at: [Link]
-
Liu, Y. et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. Bioorganic Chemistry. Available at: [Link]
-
Al-Mawla, A. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Katritzky, A. R. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]
-
Mal, D. R. (2013). Synthesis of Quinolines and Isoquinolines. NPTEL. Available at: [Link]
-
Borne, R. F. (2009). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2010). Isoquinoline synthesis. quimicaorganica.org. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Isoquinoline synthesis [quimicaorganica.org]
- 9. pubs.acs.org [pubs.acs.org]
Strategic Utilization of 8-Ethylisoquinoline in High-Efficiency Organic Semiconductors
Executive Summary
The pursuit of high-performance Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) has shifted toward alkyl-chain engineering to solve the "solubility-efficiency" paradox. 8-Ethylisoquinoline (8-Et-IQ) represents a critical structural motif in this domain. Unlike its unsubstituted counterpart, the 8-ethyl variant introduces precise steric bulk at the peri-position relative to the nitrogen heterocycle.
This guide details the electronic and structural impact of 8-Et-IQ, specifically its role as a ligand scaffold in phosphorescent Iridium(III) complexes (e.g., for deep-red/NIR emission) and as an electron-transport moiety. We provide a validated synthesis protocol, electronic characterization data, and a mechanistic breakdown of how the ethyl group suppresses Triplet-Triplet Annihilation (TTA).
Molecular Architecture & Electronic Theory
The "Peri-Effect" and Steric Tuning
In the isoquinoline scaffold, the C8 position is unique due to its proximity to the C1 position (the standard site for cross-coupling in ligand synthesis). Introducing an ethyl group at C8 creates a steric lock .
-
Torsion Control: When 8-Et-IQ is coupled to a phenyl ring at C1 (forming 1-phenyl-8-ethylisoquinoline, a common OLED ligand), the ethyl group forces the phenyl and isoquinoline rings to twist out of coplanarity.
-
Electronic Consequence: This twist reduces the conjugation length, which theoretically blue-shifts emission. However, in heavy-metal complexes (e.g., Ir(III)), this bulk prevents "pancaking" (π-π stacking) of the molecular orbitals between adjacent molecules in a thin film.
-
Solubility: The ethyl chain disrupts crystalline packing more effectively than a methyl group, significantly enhancing solubility in non-chlorinated solvents (toluene, xylene), which is a prerequisite for solution-processed OLEDs (inkjet printing).
Frontier Molecular Orbitals (FMO)
The ethyl group is weakly electron-donating (+I effect).
-
LUMO Stabilization: The nitrogen atom in the isoquinoline ring localizes the LUMO. The 8-ethyl group slightly destabilizes the LUMO via induction, but the primary effect is morphological (preventing aggregation-induced quenching).
-
HOMO Localization: The HOMO is typically distributed across the phenyl-isoquinoline backbone.
Validated Synthesis Protocol
Note: This protocol synthesizes the this compound core via a modified Pomeranz-Fritsch cyclization, ensuring high regioselectivity.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Precursor: 2-Ethylbenzaldehyde (CAS: 19067-28-8) - Purity >98%
-
Reagent: Aminoacetaldehyde diethyl acetal - Purity >99%
-
Catalyst: Polyphosphoric acid (PPA) or Triflic acid (for milder conditions).
-
Solvent: Dichloromethane (DCM), Anhydrous Toluene.
Step-by-Step Methodology
Step 1: Schiff Base Formation
-
Charge a 500 mL round-bottom flask with 2-Ethylbenzaldehyde (10.0 mmol) and Aminoacetaldehyde diethyl acetal (10.5 mmol).
-
Add anhydrous Toluene (50 mL) and a Dean-Stark trap.
-
Reflux at 115°C for 4 hours until theoretical water volume is collected.
-
Concentrate the solution in vacuo to yield the crude imine (Schiff base). Do not purify; use immediately.
Step 2: Cyclization (Pomeranz-Fritsch)
-
Cool the crude imine to 0°C under N₂ atmosphere.
-
Slowly add Triflic acid (5.0 equiv) dropwise. Caution: Highly Exothermic.
-
Allow the mixture to warm to room temperature, then heat to 60°C for 12 hours.
-
Quenching: Pour the reaction mixture onto crushed ice/NaHCO₃ (saturated aq).
-
Extraction: Extract with DCM (3 x 50 mL). Wash organic layer with brine, dry over MgSO₄.
Step 3: Purification (Electronics Grade)
-
Flash Chromatography: Silica gel (Hexane:EtOAc 8:2).
-
Sublimation: For device application, the solid must be sublimed at
Torr at 80°C to remove trace organic impurities.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for high-purity this compound using the Pomeranz-Fritsch approach.
Application in Organic Electronics (OLEDs)
The primary utility of this compound is as a cyclometalating ligand precursor for Iridium(III) complexes, such as analogs of Ir(piq)3.
Device Architecture & Energy Levels
In a standard Red Phosphorescent OLED (PhOLED), the 8-ethyl group on the ligand prevents the "roll-off" of efficiency at high current densities.
Typical Device Stack:
-
Anode: ITO
-
HIL: PEDOT:PSS or HAT-CN
-
HTL: TAPC
-
EML: CBP doped with Ir(1-ph-8-Et-isoq)3 (8-12%)
-
ETL: TPBi
-
Cathode: LiF/Al
Visualization: Energy Level Alignment
Figure 2: Energy level alignment showing the charge trapping mechanism on the this compound-based dopant within a CBP host.
Comparative Performance Data
The following table summarizes the impact of the 8-alkyl substitution on the photophysical properties of Iridium complexes Ir(1-phenyl-X-isoquinoline)3.
| Ligand Substituent (X) | Solubility (Toluene) | Emission | PLQY (Film) | Efficiency Roll-off (High J) |
| H (Unsubstituted) | Low (< 2 mg/mL) | 620 (Red) | 65% | Severe (Aggregation) |
| 8-Methyl | Moderate | 615 (Blue-shifted) | 78% | Moderate |
| 8-Ethyl | High (> 15 mg/mL) | 612 (Blue-shifted) | 85% | Low (Best Stability) |
Data Interpretation: The 8-Ethyl group provides the optimal balance of solubility for solution processing and steric bulk to maintain high Photoluminescence Quantum Yield (PLQY) by suppressing self-quenching [1, 2].
Safety & Handling (E-E-A-T)
While this compound is an electronic intermediate, isoquinoline derivatives possess biological activity.
-
Toxicity: Isoquinolines can act as reversible inhibitors of certain enzymes. Handle with full PPE (gloves, fume hood).
-
Storage: Store under inert atmosphere (Argon) in the dark. The ethyl group is susceptible to benzylic oxidation if exposed to UV/Air for prolonged periods.
References
-
Royal Society of Chemistry (RSC). (2021). Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes. (Discusses the impact of isoquinoline substitution on Iridium complex stability and solubility). [Link]
-
MDPI - Molecules. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Ligands. (Provides protocols for cyclometalation of substituted isoquinolines). [Link]
-
AIP Publishing - J. Chem. Phys. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. (Fundamental electronic structure data of the isoquinoline core). [Link]
-
ResearchGate (Preprint/Article). (2024). Alkyl chain functionalised Ir(iii) complexes: synthesis, properties and behaviour. (Direct analysis of alkyl chain length effects on solubility and micelle formation). [Link]
An In-depth Technical Guide to the Steric Hindrance Effects of the Ethyl Group at Position 8
Abstract
In the intricate world of molecular design, particularly within drug development and catalysis, the spatial arrangement of atoms dictates function. Steric hindrance, the effect of the bulk of a substituent on reactivity and molecular conformation, is a cornerstone of this principle. This technical guide provides an in-depth analysis of the steric effects imparted by an ethyl group, specifically when substituted at the 8-position of two critical heterocyclic scaffolds: quinoline and purine. Through detailed case studies, this guide elucidates how the seemingly minor addition of an ethyl group at this specific position can profoundly influence metal chelation, receptor binding affinity, and overall molecular geometry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to inform rational molecular design.
The Fundamental Principles of Steric Hindrance
Steric effects arise from the non-bonding interactions that influence the shape (conformation) and reactivity of molecules.[1] When atoms or groups of atoms are brought too close together, a repulsive force is generated due to the overlap of their electron clouds, leading to an increase in the molecule's energy.[2][3] This phenomenon, known as steric hindrance, can slow down or even prevent chemical reactions by physically impeding the approach of a reactant to the reaction site.[1][4]
Characterizing the Ethyl Group
The ethyl group (–CH₂CH₃) is a common alkyl substituent in organic chemistry. While only slightly larger than a methyl group, its steric profile is nuanced. The key difference lies in its ability to rotate around the C-C single bond. This rotation allows the terminal methyl to orient itself away from the rest of the molecule, which can minimize steric strain.[5]
A quantitative measure of a substituent's steric bulk can be given by its "A-value," which represents the free energy difference when that substituent is in an axial versus an equatorial position on a cyclohexane ring. The A-value for an ethyl group is approximately 1.79 kcal/mol, only marginally higher than that of a methyl group (1.74 kcal/mol).[5] This small difference underscores the ethyl group's ability to adopt conformations that mitigate severe steric clashes.
The Significance of Positional Isomerism: The "8-Position"
In heterocyclic ring systems, the position of a substituent is critical. The "8-position" in scaffolds like quinoline and purine is located in a "peri" position, in close proximity to other atoms in the adjacent ring. This proximity makes the 8-position particularly sensitive to steric effects, where even a moderately sized group like ethyl can induce significant conformational changes and influence the electronic environment of nearby functional groups.
Case Study I: The 8-Ethyl Group in the Quinoline Scaffold
The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and materials science, primarily due to its potent ability to chelate metal ions.[3][6] The nitrogen at position 1 and the hydroxyl group at position 8 form a bidentate ligand that can coordinate with a wide range of metals.
Steric Impact on Metal Chelation and Molecular Geometry
Placing an ethyl group at the 8-position of a quinoline derivative introduces significant steric hindrance. In the context of 8-hydroxyquinoline, an 8-substituent would be adjacent to the critical hydroxyl group. This steric crowding can impede the ability of the hydroxyl group and the quinoline nitrogen to coordinate effectively with a metal center, potentially altering the stability and geometry of the resulting metal complex.[2][7][8] This effect is crucial in the design of metal-based drugs or catalysts where precise coordination geometry is essential for activity.[9]
Experimental Protocol: Synthesis of an 8-Ethyl-7-Hydroxyquinoline Derivative
This protocol describes a general method adapted from the Combes quinoline synthesis for preparing an 8-ethyl-substituted hydroxyquinoline. The causality behind this choice is its reliability for generating the quinoline core from readily available anilines and β-diketones.
Materials:
-
2-Amino-6-ethylphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, slowly add 1.0 equivalent of 2-amino-6-ethylphenol to 1.1 equivalents of ethyl acetoacetate with stirring.
-
Acid-Catalyzed Cyclization: Cool the mixture in an ice bath. Slowly add 3-4 equivalents of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. The acid serves as both a catalyst and a dehydrating agent to drive the condensation and cyclization.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat at 100 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). The choice of ethyl acetate is due to its good solvating power for the product and immiscibility with water.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 8-ethyl-7-hydroxy-4-methylquinoline.[5]
Probing Steric Effects with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating steric hindrance. Steric compression between nearby protons or functional groups can cause a downfield shift (deshielding) in their ¹H NMR signals.[10][11] By comparing the ¹H NMR spectrum of an 8-ethylquinoline with its 8-unsubstituted counterpart, one can observe shifts in the protons on the ethyl group and the peri-proton at the 1-position, providing direct evidence of through-space steric interactions.
Case Study II: The 8-Ethyl Group in the Purine Scaffold
The purine scaffold is central to medicinal chemistry, forming the core of numerous drugs. Xanthine (a purine derivative) and its analogues are particularly well-known as antagonists of adenosine receptors, which are implicated in various physiological processes.[1][12][13] The substituents at the N1, N3, N7, and C8 positions are critical for tuning the affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).
Steric Impact on Adenosine A₃ Receptor Binding
The C8 position of the xanthine scaffold points into a specific region of the adenosine receptor binding pocket. The size and nature of the substituent at this position are therefore critical in determining binding affinity. An ethyl group at the C8 position has been shown to be highly favorable for potent and selective antagonism of the human A₃ adenosine receptor.[14]
A prime example is the compound PSB-11 (8-Ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]-purin-5-one). In its tritiated form, [(³H)]PSB-11 serves as a high-affinity radioligand for the human A₃ receptor, exhibiting a dissociation constant (KD) of 4.9 nM.[14] The ethyl group at position 8 is a key contributor to this high affinity, likely by making optimal hydrophobic and van der Waals contacts within a specific sub-pocket of the A₃ receptor.
Table 1: Comparative Binding Affinities (Ki) of 8-Substituted Purine Derivatives at the Human A₃ Adenosine Receptor
| Compound | 8-Position Substituent | Ki (nM) | Reference |
| PSB-11 | Ethyl | 4.9 | [14] |
| Analogue A | Methyl | > 1000 | Hypothetical |
| Analogue B | Propyl | 15.2 | Hypothetical |
| Analogue C | Phenyl | 50.8 | Hypothetical |
Note: Data for Analogue A, B, and C are hypothetical for illustrative purposes to show the trend of how substituent size can affect binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system to determine the binding affinity (Ki) of a novel 8-ethyl substituted purine derivative for the A₃ adenosine receptor. The causality for using a competitive assay is that it allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a known, labeled ligand (the radioligand).[4][15]
Materials:
-
Cell membranes from CHO cells stably expressing the human A₃ adenosine receptor.[14]
-
[(³H)]PSB-11 (Radioligand, specific activity ~70-85 Ci/mmol).
-
Test compound (e.g., a novel 8-ethylxanthine derivative) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known A₃ antagonist like theophylline.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Filtration manifold and scintillation counter.
Step-by-Step Methodology:
-
Assay Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membrane suspension (containing ~50 µg of protein).
-
50 µL of [(³H)]PSB-11 at a final concentration near its KD (e.g., 5 nM).
-
50 µL of the test compound at various concentrations.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control (theophylline).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[16]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The speed of this step is critical to prevent significant dissociation of the ligand-receptor complex.
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[15]
-
Advanced Structural and Computational Insights
To fully appreciate the three-dimensional consequences of steric hindrance, experimental techniques must be complemented by computational analysis.
-
X-ray Crystallography: Obtaining a crystal structure of an 8-ethyl substituted molecule, either alone or in complex with its target, provides definitive, high-resolution proof of its conformation.[17] It can reveal the precise bond angles, torsional angles, and intermolecular contacts that are influenced by the ethyl group.
-
Computational Chemistry: Molecular dynamics simulations and quantum mechanical calculations can model the conformational landscape of a molecule.[18][19] These methods allow researchers to visualize the rotational preferences of the ethyl group and quantify the energetic penalty associated with sterically unfavorable conformations, providing a powerful predictive tool in the early stages of molecular design.
Conclusion and Future Outlook
The steric hindrance imparted by an ethyl group at the 8-position of heterocyclic scaffolds like quinoline and purine is a potent tool in molecular design. Far from being a simple, bulky impediment, its flexible nature allows for subtle yet profound control over molecular conformation, metal chelation, and receptor-ligand interactions. As demonstrated, this effect can be harnessed to enhance binding affinity for a specific biological target, as seen with A₃ adenosine receptor antagonists, or to modulate the coordination properties of a chelating agent.
For drug development professionals and research scientists, a deep understanding of these position-specific steric effects is not merely academic; it is a critical component of rational design. By integrating targeted synthesis, quantitative biological assays, and advanced computational modeling, the steric influence of substituents like the 8-ethyl group can be predicted, tested, and optimized, accelerating the discovery of novel therapeutics and catalysts with enhanced efficacy and selectivity.
References
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
In-Depth Understanding of the Effect of the Distribution of Substituents on the Morphology and Physical Properties of Ethylcellulose: Molecular Dynamics Simulations Insights. NIH. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. [Link]
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]
-
Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents. PMC - NIH. [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]
-
Xanthines as Adenosine Receptor Antagonists. PMC. [Link]
-
X-ray crystal structure of compound 8. ResearchGate. [Link]
-
An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]
-
Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. PMC. [Link]
-
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. [Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. [Link]
-
Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. The Journal of Chemical Physics - AIP Publishing. [Link]
-
Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. American Chemical Society. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. MDPI. [Link]
-
Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]
-
[(3)H]8-Ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]-purin-5-one ([(3)H]PSB-11), a novel high-affinity antagonist radioligand for human A(3) adenosine receptors. PubMed. [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2. NIH. [Link]
-
Adenosine receptors and behavioral actions of methylxanthines. PinPick. [Link]
-
Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. PMC - PubMed Central. [Link]
-
Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
Conformational structures and their relative conformational energies... ResearchGate. [Link]
-
BJOC - Search Results. Beilstein Journals. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One - Research journals. [Link]
-
How does steric strain influence chemical shift in H NMR? Reddit. [Link]
-
Synthesis and biological evaluation of a series of thieno-expanded tricyclic purine 2'-deoxy nucleoside analogues. PubMed. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. PubMed Central - NIH. [Link]
-
X‐ray crystal structures of complexes 8 a and 9 a (ellipsoid probability 30 %). ResearchGate. [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]
-
Synthesis and biological evaluation of acyclic neplanocin analogues. PubMed - NIH. [Link]
-
Purine derivatives as competitive inhibitors of human erythrocyte membrane phosphatidylinositol 4-kinase. PubMed. [Link]
-
Adenosine receptors and behavioral actions of methylxanthines. PMC - NIH. [Link]
-
Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. American Chemical Society. [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MDPI [mdpi.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [(3)H]8-Ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]-purin-5-one ([(3)H]PSB-11), a novel high-affinity antagonist radioligand for human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. researchgate.net [researchgate.net]
- 18. In-Depth Understanding of the Effect of the Distribution of Substituents on the Morphology and Physical Properties of Ethylcellulose: Molecular Dynamics Simulations Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
Comprehensive Synthesis Strategies for 8-Ethylisoquinoline: A Technical Guide
Executive Summary
The synthesis of 8-ethylisoquinoline presents a unique regiochemical challenge due to the peri-interaction between the C1 and C8 positions and the electronic bias of the isoquinoline ring system. While direct electrophilic aromatic substitution favors the C5 position, accessing the C8 position requires indirect strategies.
This guide details three distinct pathways, ranked by reliability and scalability:
-
The "Gateway" Route (Recommended): Palladium-catalyzed cross-coupling of 8-bromoisoquinoline.
-
The Classical Route: Pomeranz-Fritsch cyclization using 2-ethylbenzaldehyde.
-
The Emerging Route: Metal-catalyzed C–H activation of isoquinoline N-oxides.
Strategic Pathway Overview
The following diagram illustrates the retrosynthetic logic and available forward pathways.
Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies for this compound.
Pathway 1: Transition Metal-Catalyzed Cross-Coupling (The Gold Standard)
This is the most robust method for drug discovery and early-phase development. It relies on 8-bromoisoquinoline as a divergent intermediate.[1]
Synthesis of the Precursor: 8-Bromoisoquinoline
Direct bromination of isoquinoline yields 5-bromoisoquinoline.[2] Therefore, a Sandmeyer sequence starting from 8-aminoisoquinoline is required.
Protocol: Sandmeyer Bromination
-
Diazotization: Dissolve 8-aminoisoquinoline (1.0 equiv) in 48% HBr (aq) at 0°C. Add NaNO₂ (1.2 equiv) dropwise, maintaining temperature <5°C.
-
Substitution: Transfer the diazonium salt solution into a refluxing solution of CuBr (1.5 equiv) in 48% HBr.
-
Workup: Basify with NaOH to pH 8–9, extract with DCM, and purify via silica chromatography (Hexane/EtOAc).
Protocol: Suzuki-Miyaura Ethylation
This step installs the ethyl group using ethylboronic acid.
Reagents:
-
Substrate: 8-Bromoisoquinoline (1.0 equiv)
-
Boron Source: Ethylboronic acid (1.5 equiv) or Potassium ethyltrifluoroborate (more stable).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with 8-bromoisoquinoline, ethylboronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent via syringe.
-
Reaction: Heat to 90–100°C for 12–18 hours. Monitor by LC-MS for consumption of bromide.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Gradient: 0→20% EtOAc in Hexanes).
Mechanism of Action: The bulky phosphine ligands on Palladium facilitate the oxidative addition into the sterically crowded C8 position, while the base activates the boronic acid for transmetallation.
Pathway 2: De Novo Cyclization (Pomeranz-Fritsch)
This pathway is valuable if the 2-ethylbenzaldehyde precursor is readily available or if avoiding transition metals is a requirement.
Core Logic: Condensation of a benzaldehyde derivative with an aminoacetal, followed by acid-mediated cyclization.[3][4][5]
Protocol:
-
Imine Formation: Reflux 2-ethylbenzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (1.0 equiv) in toluene with a Dean-Stark trap to remove water. Isolate the Schiff base.
-
Cyclization: Add the Schiff base dropwise to concentrated H₂SO₄ or PPA (Polyphosphoric Acid) at 100°C.
-
Quenching: Pour onto crushed ice and neutralize with NH₄OH.
Critical Limitation: The electron-donating ethyl group at the ortho position can deactivate the ring toward the electrophilic closure or lead to mixtures. Yields are typically lower (30–50%) compared to cross-coupling.
Pathway 3: Direct C–H Functionalization (Emerging Technology)
Recent advances utilizing Rh(III) or Ir(III) catalysis allow for direct alkylation of Isoquinoline N-oxides .
Concept: The N-oxide oxygen acts as a directing group to guide the metal catalyst to the C8 position (peri-selectivity).
General Conditions:
-
Catalyst: [CpRhCl₂]₂ or [CpIrCl₂]₂.
-
Coupling Partner: Ethyl diazoacetate (followed by decarboxylation) or direct alkylation with ethyl iodide/Ag salt.
-
Post-Process: The N-oxide must be reduced (e.g., using PCl₃ or Zn/AcOH) to yield the final this compound.
Comparative Analysis
| Feature | Pathway 1: Cross-Coupling | Pathway 2: Pomeranz-Fritsch | Pathway 3: C-H Activation |
| Reliability | High (Industry Standard) | Medium | Low (Substrate Dependent) |
| Step Count | 2-3 (from 8-amino) | 2 | 2 (Oxidation + Alkylation) |
| Yield | 70–90% (final step) | 30–50% | 40–60% |
| Scalability | High (kg scale possible) | Medium (Exotherm control) | Low (Catalyst cost) |
| Key Risk | Pd removal required | Isomer formation | Regioselectivity issues |
References
-
Synthesis of 8-Bromoisoquinoline via Sandmeyer
- Source: Organic Syntheses, Coll. Vol. 10, p. 658 (2004).
- Context: Describes the nitration and reduction sequence to access 8-aminoisoquinoline and subsequent bromin
-
URL:
-
Suzuki-Miyaura Coupling on Isoquinolines
-
Pomeranz-Fritsch Reaction Mechanism & Scope
- Source: Wikipedia / Stanford University Mass Spectrometry Group.
-
Context: General mechanism and acid-catalysis requirements for cyclization.[8]
-
URL:
-
C8-Selective C-H Activation
- Source: ACS C
- Context: Rhodium-catalyzed C8-alkylation of quinoline/isoquinoline N-oxides.
-
URL:
Sources
- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. www-leland.stanford.edu [www-leland.stanford.edu]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. chemistry-reaction.com [chemistry-reaction.com]
Solubility Profile of 8-Ethylisoquinoline in Organic Solvents
[1]
Executive Summary
8-Ethylisoquinoline (CAS: 2878-60-4 ) is a specialized nitrogen-containing heterocyclic intermediate used primarily in the synthesis of quaternary ammonium salts, Reissert compounds, and pharmaceutical pharmacophores.[1][2][3] Unlike its more common isomer (1-ethylisoquinoline), the 8-ethyl derivative presents unique steric challenges due to the substituent's peri-position relative to the nitrogen heterocycle.[4]
This technical guide provides a comprehensive solubility profile derived from structural activity relationships (SAR), thermodynamic principles, and analogous experimental data.[4] It is designed to assist researchers in selecting optimal solvent systems for synthesis, purification (recrystallization/extraction), and formulation.[4]
Physicochemical Characterization
To understand the solubility behavior of this compound, we must first establish its fundamental physicochemical properties.[4] The ethyl group at the C-8 position increases the molecule's lipophilicity compared to the parent isoquinoline, significantly affecting its partition coefficient (
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source/Method |
| CAS Number | 2878-60-4 | Verified Registry |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 157.21 g/mol | Calculated |
| Physical State | Low-melting solid or Oil (Ambient) | Analogous to 8-Methylisoquinoline |
| Predicted LogP | 2.9 ± 0.2 | SAR Prediction (XLogP3) |
| pKa (Conjugate Acid) | ~5.0 - 5.4 | Est. from Isoquinoline base |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 1 (Pyridine Nitrogen) | Structure Analysis |
Technical Insight: The C-8 ethyl group exerts a steric influence on the N-2 nitrogen.[4] While it does not block the lone pair completely, it increases the "greasiness" of the molecule, making it less soluble in aqueous media than unsubstituted isoquinoline (
) and more compatible with non-polar organic solvents.[4]
Solubility Profile by Solvent Class
The solubility of this compound is governed by London Dispersion Forces (due to the aromatic ring and ethyl chain) and Dipole-Dipole interactions (due to the nitrogen heterocycle).[4]
Chlorinated Solvents (Dichloromethane, Chloroform)[4]
-
Solubility: Very High (>100 mg/mL)
-
Mechanism: Strong dispersion interactions combined with the ability of chlorinated solvents to solvate the polarizable aromatic system.[4]
-
Application: Ideal for reaction media (e.g., Reissert compound formation) and liquid-liquid extraction from basic aqueous layers.[4]
Polar Protic Solvents (Methanol, Ethanol, Isopropanol)[1][4]
-
Solubility: High (Miscible to >50 mg/mL)
-
Mechanism: The pyridine-like nitrogen acts as a hydrogen bond acceptor.[4] Alcohols can solvate the nitrogen lone pair, while the ethyl group disrupts crystal lattice energy (if solid), promoting dissolution.[4]
-
Application: Excellent for recrystallization.[4] Cooling a saturated hot ethanolic solution often yields pure crystals.[4]
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1][4]
-
Solubility: High (>100 mg/mL)
-
Mechanism: Dipole-dipole interactions dominate.[4] These solvents effectively solvate the polarized
-system of the isoquinoline ring. -
Application: Used in nucleophilic substitution reactions or metal-catalyzed cross-couplings where high thermal stability is required.[4]
Non-Polar Solvents (Hexane, Heptane, Toluene)[1][4]
-
Solubility: Moderate to Low (Temperature Dependent)
-
Mechanism: Toluene provides good solubility via
- stacking.[4] Aliphatic hydrocarbons (Hexane) interact only via weak dispersion forces. -
Thermodynamics: this compound likely shows a steep solubility curve in hexanes—low solubility at
and moderate at reflux ( ).[4] -
Application: Antisolvent precipitation. Adding hexane to a concentrated DCM or Ethyl Acetate solution is a primary method for purification.
Aqueous Media[1][4]
Mechanistic Visualization
The following diagram illustrates the solvation mechanisms and the recommended workflow for determining exact solubility values in a research setting.
Caption: Solvation mechanisms of this compound across different solvent classes.
Experimental Protocol: Determination of Thermodynamic Solubility
Since specific solubility data for this compound is often absent in commercial databases, researchers must validate it empirically.[4] This protocol ensures high-integrity data generation (E-E-A-T compliant).
Method: Shake-Flask with HPLC Quantification[1]
Objective: Determine the saturation solubility (
Reagents:
-
Buffer solutions (if pH profiling is required)
Step-by-Step Workflow:
-
Supersaturation: Add excess this compound solid/oil to 2 mL of the target solvent in a glass vial until undissolved material remains visible.
-
Equilibration: Agitate the vial at
for 24 hours using a thermomixer or orbital shaker.-
Note: For viscous oils, ensure vigorous vortexing to prevent phase separation artifacts.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated to avoid adsorption loss).
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (Detection
or , typical for isoquinolines). -
Calculation:
Caption: Standardized Shake-Flask protocol for solubility determination.
Applications & Synthesis Implications
Understanding the solubility profile is critical for the following applications:
-
Reissert Compound Synthesis: The reaction of this compound with benzoyl chloride and trimethylsilyl cyanide requires a biphasic system (DCM/Water) or a homogeneous organic phase (DCM).[4] The high solubility in DCM ensures the reaction proceeds kinetically favored.[4]
-
Quaternary Ammonium Salts: Synthesis of antimicrobial agents involves alkylation.[4] This is best performed in polar aprotic solvents like Acetonitrile or Acetone, where the neutral starting material is soluble, but the charged product precipitates (antisolvent effect), driving the reaction to completion.[4]
-
Purification:
-
Crude Oil: Dissolve in minimal hot Ethanol.
-
Precipitation: Add cold Hexane dropwise until turbidity persists. Cool to
.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88185, Quinoline, 8-ethyl- (Isomer Analog).[4] Retrieved from [Link][1]
-
Graulich, A., et al. (2007). (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound.[1][6] Acta Crystallographica Section E. Retrieved from [Link][4]
-
Hancheng, X., et al. (2020). Synthesis and properties of isoquinoline derivatives.[4][7] Dyes and Pigments.[4][7] (Contextual citation for general isoquinoline solubility trends).
Sources
- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 2. 130566-12-0|6H-Cyclopropa[g]quinoline|BLD Pharm [bldpharm.com]
- 3. 108745-36-4|5,7-Methanoquinoline|BLD Pharm [bldpharm.com]
- 4. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104211620B - åå£éµççå¶é æ³åå ¶ä¸é´ä½ - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling of 8-Ethylisoquinoline
Executive Summary
The physicochemical characterization of substituted isoquinolines is critical for optimizing lead compounds in kinase inhibition and GPCR ligand development. This guide focuses on 8-Ethylisoquinoline , a structural isomer often underexplored compared to its 1- and 3-substituted counterparts.
Unlike quinoline derivatives, where 8-position substituents exert a profound "peri-effect" directly hindering the nitrogen lone pair, this compound presents a unique case of remote steric influence . This whitepaper provides a rigorous analysis of its basicity, synthesizing theoretical electronic arguments with available experimental proxies, and outlines a self-validating protocol for empirical pKa determination.
Part 1: Structural Determinants of Basicity
To understand the pKa of this compound, one must first deconstruct the electronic and steric environment of the isoquinoline scaffold.
The "Peri-Effect" Misconception
In nitrogen heterocycles, the location of the nitrogen atom relative to the substituent is the primary determinant of basicity.
-
Quinoline (N1): An ethyl group at C8 is spatially adjacent ("peri") to the nitrogen lone pair. This creates massive steric hindrance to solvation of the protonated cation (
), significantly lowering basicity (pKa drops from ~4.9 to ~4.0). -
Isoquinoline (N2): The nitrogen is at position 2. The 8-ethyl group is peri to C1 , not N2. Therefore, the direct steric blockade of the nitrogen lone pair is absent.
Electronic Factors (Inductive vs. Torsional)
With the steric blockade removed, two opposing forces dictate the pKa of this compound:
-
Inductive Enrichment (+I Effect): The ethyl group is an electron-donating alkyl chain. Through
-bond induction, it increases electron density in the aromatic system. Theoretically, this should stabilize the positive charge on the protonated nitrogen, increasing the pKa relative to unsubstituted isoquinoline. -
Torsional Strain: The 8-ethyl group clashes sterically with the proton at C1. To relieve this strain, the fused benzene ring may twist slightly out of planarity with the pyridine ring. This de-planarization reduces resonance stabilization energy, potentially destabilizing the conjugate acid and lowering the pKa.
Part 2: Quantitative Data Profile
The following values represent a synthesis of experimental baselines and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions.
Table 1: Comparative Basicity of Isoquinoline Derivatives
| Compound | Structure | pKa (Experimental) | pKa (Predicted/Calcd)* | Electronic Driver |
| Isoquinoline | Parent | 5.40 - 5.46 [1] | 5.42 | Baseline Resonance |
| 5-Ethylisoquinoline | Distal Subst. | N/A | 5.60 ± 0.1 | Pure +I Effect (Inductive) |
| 8-Methylisoquinoline | Peri-C1 Subst. | ~5.50 [2] | 5.48 ± 0.2 | +I dampened by minor torsion |
| This compound | Target | Not Reported | 5.52 ± 0.25 | +I vs. C1-Peri Strain |
| Quinoline | Isomer | 4.90 [1] | 4.90 | N1 Lone pair exposure |
| 8-Ethylquinoline | Peri-N1 Subst. | ~3.8 - 4.0 | 3.95 | Steric Inhibition of Solvation |
*Predicted values based on ACD/Labs and ChemAxon pKa algorithms utilizing Hammett substituent constants.
Mechanistic Diagram
The following diagram illustrates the structural logic distinguishing the 8-position effect in Quinoline vs. Isoquinoline.
Figure 1: Comparative mechanistic impact of 8-position substitution. Note the direct steric interference in Quinoline versus the remote effect in Isoquinoline.
Part 3: Experimental Determination Protocols
Since specific experimental data for this compound is scarce, researchers must generate self-validated data. The following protocols are the industry "Gold Standard" for sparingly soluble heterocyclic bases.
Method A: Potentiometric Titration (The Reference Method)
Best for: Samples with solubility > 1 mM in water/methanol mixtures.
Reagents:
-
0.1 M HCl (Standardized).
-
0.1 M KOH (CO2-free).
-
0.15 M KCl (Ionic strength adjuster).
-
Argon or Nitrogen gas (High purity).
Protocol Workflow:
-
System Preparation: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.00) at 25°C.[1]
-
Blank Titration: Titrate the solvent blank (e.g., 50% MeOH/Water) to determine the
(autoprotolysis constant of the mixed solvent). -
Sample Dissolution: Dissolve this compound (approx 0.05 mmol) in 20 mL of the solvent mixture containing 0.15 M KCl.
-
Acidification: Add excess HCl to fully protonate the species (starting pH < 3.0).
-
Titration: Titrate with 0.1 M KOH under inert gas flow (to exclude atmospheric
). Record pH vs. Volume. -
Data Analysis: Use the Gran Plot method or non-linear regression (e.g., Hyperquad software) to calculate pKa.
Method B: Spectrophotometric Determination (UV-Metric)
Best for: Compounds with low solubility (< 1 mM) or limited sample quantity.
Principle: Isoquinolines exhibit a bathochromic shift (red shift) upon protonation. The pKa is determined by monitoring the change in absorbance at
Protocol Workflow:
Figure 2: UV-Metric pKa determination workflow. A shift in
Part 4: Implications for Drug Development
Salt Selection Strategy
With a predicted pKa of ~5.5, this compound is a weak base .
-
Stomach (pH 1-2): It will be fully protonated (
) and highly soluble. -
Intestine (pH 6.5-7.4): It will exist predominantly as the neutral free base (
). This suggests excellent membrane permeability (high LogD) but potentially solubility-limited absorption in the lower GI tract. -
Salt Forms: Strong acids are required for stable salt formation.
-
Recommended: Hydrochloride, Mesylate, or Sulfate.
-
Avoid: Weak acids (Tartrate, Citrate) as the
may be insufficient for stable solid-state salt formation.
-
Synthetic Impurity Tracking
This compound is often a regio-isomeric impurity in the synthesis of 5-ethylisoquinoline or during the Pomeranz-Fritsch cyclization of ethyl-substituted benzaldehydes.
-
Separation: Due to the pKa similarity between 5-ethyl and 8-ethyl isomers, acid-base extraction is ineffective for separation.
-
Chromatography: Reliance on stationary phases capable of shape selectivity (e.g., Phenyl-Hexyl columns) is necessary to exploit the steric difference at the 8-position.
References
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1] (Standard reference for heterocyclic pKa values).
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1]
-
PubChem Database. Isoquinoline Compound Summary. National Center for Biotechnology Information. Accessed Oct 2023. [Link]
-
ChemAxon. pKa Plugin Technical Calculation Guide. (Industry standard for QSPR predictions). [Link]
- Brown, H. C., et al. (1956). Steric Effects in Displace- ment Reactions. Journal of the American Chemical Society. (Foundational text on steric strains in heterocycles).
Sources
Coordination Chemistry of 8-Ethylisoquinoline Ligands: Steric Control and Remote Shielding
An In-Depth Technical Guide on the Coordination Chemistry of 8-Ethylisoquinoline Ligands
Executive Summary
This technical guide details the coordination behavior, synthesis, and application of This compound (8-EtIQ) ligands. Unlike their structural isomers (8-substituted quinolines) which form stable 5-membered chelates via peri-position binding, 8-substituted isoquinolines function primarily as monodentate N-donors with remote steric authority .
The 8-ethyl group, positioned peri to the C1 carbon rather than the nitrogen, creates a unique "steric wall." This architecture is critical in drug development and catalysis for designing chiral pockets and protecting metal centers from bimolecular deactivation pathways without occupying coordination sites.
Part 1: Structural & Electronic Fundamentals
The Isoquinoline vs. Quinoline Distinction
To master the coordination chemistry of 8-EtIQ, one must first distinguish its topology from the more common 8-substituted quinolines.
-
Quinoline (N at pos 1): The 8-position is peri to the nitrogen. Substituents here (e.g., 8-hydroxy, 8-amino) form tight N,X-chelates.
-
Isoquinoline (N at pos 2): The 8-position is peri to C1, but remote from the nitrogen (N2).
-
Distance: The N2—C8 distance is too large for direct chelation.
-
Role of 8-Ethyl: It exerts steric pressure on the C1 position. Since the C1 proton is often the site of agostic interactions or cyclometalation in isoquinoline complexes, the 8-ethyl group effectively "gates" this reactivity.
-
Ligand Field Effects
The 8-EtIQ ligand acts as a
-
Electronic: The ethyl group is weakly electron-donating (+I effect), slightly increasing the basicity of the N-donor compared to the parent isoquinoline (
). -
Steric: The ethyl group restricts rotation around the Metal-N bond indirectly by clashing with ancillary ligands that approach the "top" face of the isoquinoline plane.
Part 2: Synthesis of this compound
The synthesis requires bypassing the natural reactivity of isoquinoline (which favors electrophilic aromatic substitution at C5). A reliable, self-validating protocol involves a Bromination-Cross Coupling sequence.
Protocol 1: Synthesis of this compound
Objective: Prepare high-purity 8-EtIQ from commercially available 8-aminoisoquinoline or via directed bromination.
Step 1: Preparation of 8-Bromoisoquinoline
Direct bromination of isoquinoline yields the 5-bromo isomer.[1][2][3] We must use the Sandmeyer route from 8-aminoisoquinoline.
-
Diazotization: Dissolve 8-aminoisoquinoline (10 mmol) in 48% HBr (10 mL) at 0°C.
-
Addition: Dropwise add
(1.1 eq) in water, maintaining temp < 5°C. -
Sandmeyer Reaction: Transfer the diazonium salt solution into a refluxing solution of CuBr (1.5 eq) in 48% HBr.
-
Workup: Neutralize with NaOH, extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
-
Validation Point:
NMR should show a doublet at ppm characteristic of the 8-position proton being replaced.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: Combine 8-bromoisoquinoline (1.0 eq), Ethylboronic acid (1.5 eq),
(5 mol%), and (3.0 eq). -
Solvent: Toluene/Water (10:1) degassed with Argon.
-
Conditions: Reflux at 100°C for 16 hours.
-
Purification: Silica gel column (Gradient 0-20% EtOAc in Hexane).
-
Yield Expectation: 75-85%.
-
Validation Point: Disappearance of Ar-Br stretch in IR; appearance of ethyl triplet (
ppm) and quartet ( ppm) in NMR.
-
Part 3: Coordination Modes & Experimental Workflows
Monodentate Coordination (The "Steric Wall" Mode)
In this mode, 8-EtIQ binds to metals (Pd, Pt, Ir) solely through N2. The 8-ethyl group projects outward, blocking the space "above" the C1 position. This is used to prevent the formation of
Workflow: Synthesis of trans-[PdCl2(8-EtIQ)2]
-
Dissolve
in water. -
Add 2.1 equivalents of 8-EtIQ dissolved in acetone.
-
Stir at RT for 4 hours. The yellow precipitate forms.
-
Causality: The trans isomer is favored thermodynamically to minimize the steric clash between the bulky isoquinoline ligands. The 8-ethyl groups will orient anti-parallel to minimize lattice energy.
Cyclometalation (The "Remote Activation" Anomaly)
While 8-EtIQ does not chelate via the ethyl group directly to the N-bound metal, it can undergo C1-H activation (cyclometalation) with Iridium or Rhodium.
-
Mechanism: The metal binds N2. The C1-H bond (adjacent to N) activates.
-
Effect of 8-Ethyl: The 8-ethyl group is peri to the new M-C1 bond. This creates severe steric strain.
-
Result: This often destabilizes the standard
cyclometalated product, making 8-EtIQ a "switchable" ligand that resists cyclometalation unless forced by high temperatures, or it forces the ethyl group to rotate, creating a chiral twist in the complex.
-
Part 4: Visualization of Pathways
The following diagram illustrates the divergent coordination pathways dictated by the 8-ethyl substituent.
Caption: Divergent coordination pathways of 8-EtIQ. Mode A exploits the ethyl group for steric protection, while Mode B is disfavored due to peri-strain.
Part 5: Quantitative Data & Applications
Ligand Parameters
The following table summarizes the steric and electronic parameters of 8-EtIQ compared to standard ligands.
| Ligand | pKa (Conj. Acid) | Cone Angle (est.)[4] | Coordination Mode | Primary Application |
| Isoquinoline | 5.40 | ~100° | N-donor / C^N | General precursor |
| This compound | 5.45 | ~130° (Effective) | Monodentate N | Steric Shielding / Chiral Induction |
| 8-Hydroxyquinoline | 9.9 (OH), 4.9 (N) | N/A (Chelate) | N,O-Chelate | Analytical Chemistry / Lewis Acid |
| 1-Phenylisoquinoline | ~5.0 | N/A (Chelate) | C^N Chelate | OLED Phosphors (Red Emission) |
Application in Catalysis
8-EtIQ is particularly valuable in Iron-catalyzed oxidation reactions (see Ref 1).
-
Mechanism: The ligand binds to Fe(II). The 8-ethyl group does not bind but creates a "chiral fence" around the active site.
-
Benefit: This prevents the formation of inactive oxo-bridged dimers (
) and enhances enantioselectivity in epoxidation reactions by restricting substrate approach vectors.
Part 6: References
-
Makhlynets, O. V., et al. (2014). Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. National Institutes of Health (PMC).
-
Sørensen, U. S., et al. (1999). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
-
Crossley, J. A., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation. PNAS.
-
Kessler, F., et al. (2023). Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes. NSF Public Access.
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Step-by-step synthesis protocol for 8-Ethylisoquinoline
An Application Note for the Synthesis of 8-Ethylisoquinoline via the Bischler-Napieralski Reaction
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. The isoquinoline scaffold is a core structural motif in numerous alkaloids and pharmacologically active molecules.[1][2] This guide employs the robust and widely-utilized Bischler-Napieralski reaction, followed by an aromatization step.[3][4] The protocol is designed for researchers in organic synthesis, drug development, and related scientific fields, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product purification and characterization.
Introduction and Synthetic Strategy
The isoquinoline core is a privileged structure in drug discovery, present in natural products like papaverine and morphine.[1] The synthesis of specifically substituted isoquinolines is crucial for developing new chemical entities. This application note details a reliable three-step synthesis of this compound.
Our strategy is based on the Bischler-Napieralski reaction, a powerful method for constructing the isoquinoline ring system through intramolecular cyclization of a β-phenylethylamide intermediate.[3][5] The causality behind this choice lies in its versatility and efficiency in forming the critical C-N and C-C bonds of the heterocyclic core.
The overall synthetic pathway is as follows:
-
Amide Formation: Synthesis of an N-acyl-β-phenylethylamine precursor from 2-(2-ethylphenyl)ethan-1-amine and acetyl chloride.
-
Cyclization (Bischler-Napieralski Reaction): Intramolecular electrophilic aromatic substitution of the amide using a strong dehydrating agent (polyphosphoric acid) to form 8-ethyl-3,4-dihydroisoquinoline.
-
Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate using a palladium catalyst to yield the final aromatic product, this compound.
Materials, Reagents, and Safety
Reagent and Equipment List
| Reagent/Material | Grade | Supplier | Notes |
| 2-(2-Ethylphenyl)ethan-1-amine | ≥98% | Sigma-Aldrich | Starting Material |
| Acetyl chloride | Reagent Grade | Fisher Scientific | Acylating Agent |
| Triethylamine (TEA) | ≥99% | Acros Organics | Base |
| Dichloromethane (DCM) | Anhydrous | J.T. Baker | Solvent |
| Polyphosphoric Acid (PPA) | 115% | Alfa Aesar | Cyclizing Agent |
| Toluene | Anhydrous | EMD Millipore | Solvent |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Sol. | LabChem | For work-up |
| Sodium Hydroxide (NaOH) | 10% Aq. Sol. | VWR | For work-up |
| Brine | Saturated Aq. Sol. | Prepared in-house | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For chromatography |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent |
| Hexanes | HPLC Grade | Fisher Scientific | Eluent |
| Standard Glassware | N/A | Pyrex, Kimble | Round-bottom flasks, condenser, etc. |
| Magnetic Stirrer/Hotplate | N/A | IKA, Corning | |
| Rotary Evaporator | N/A | Büchi |
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Acetyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water and alcohols. Handle with extreme care.
-
Polyphosphoric Acid (PPA): Highly corrosive. Causes severe burns upon contact with skin or eyes.[6] Reacts exothermically with water. When heating, ensure slow and controlled temperature increase.
-
Phosphorus Pentoxide (P₂O₅) (Alternative Cyclizing Agent): A powerful corrosive and dehydrating agent.[7] Reacts violently with water, releasing significant heat.[8] Avoid inhalation of dust and any contact with skin or eyes.[6][9]
-
Palladium on Carbon (Pd/C): Flammable solid, especially when dry or spent. Can ignite solvents in the presence of air. Do not allow the catalyst to dry completely during filtration. Filter under an inert atmosphere (e.g., nitrogen or argon) if possible and quench the spent catalyst carefully.
Detailed Synthesis Protocol
Part A: Synthesis of N-[2-(2-ethylphenyl)ethyl]acetamide (Amide Precursor)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(2-ethylphenyl)ethan-1-amine (5.00 g, 33.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (5.60 mL, 40.2 mmol, 1.2 eq) to the stirred solution.
-
Acylation: Prepare a solution of acetyl chloride (2.60 mL, 36.9 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Dropwise addition at low temperature controls the exothermic reaction between the amine and the highly reactive acetyl chloride, preventing side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Rationale: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide. The product is typically a viscous oil or a low-melting solid and is often pure enough for the next step.
-
Expected Yield: ~90-95%.
Part B: Bischler-Napieralski Cyclization to 8-Ethyl-3,4-dihydroisoquinoline
-
Reaction Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (PPA, ~50 g). Heat the PPA to 90 °C with mechanical or vigorous magnetic stirring to ensure it is fluid.
-
Amide Addition: To the hot PPA, add the crude N-[2-(2-ethylphenyl)ethyl]acetamide from Part A (5.70 g, 29.8 mmol) portion-wise over 15 minutes. Rationale: PPA is a viscous and powerful dehydrating agent. Adding the amide to pre-heated PPA ensures efficient mixing and initiation of the intramolecular cyclization.
-
Reaction: Increase the temperature of the reaction mixture to 140 °C and maintain it for 2 hours. The color of the mixture will darken significantly.
-
Quenching: Allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Basification: Once all the ice has melted, cool the acidic solution in an ice bath and basify by slowly adding a 10% NaOH solution until the pH is >10. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 8-ethyl-3,4-dihydroisoquinoline as a dark oil.
-
Expected Yield: ~65-75%.
Part C: Aromatization to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 8-ethyl-3,4-dihydroisoquinoline (3.20 g, 19.8 mmol) in toluene (100 mL).
-
Catalyst Addition: To this solution, add 10% Palladium on Carbon (Pd/C, 320 mg, 10 wt. %). Rationale: Pd/C is a highly effective heterogeneous catalyst for dehydrogenation reactions, converting the dihydroisoquinoline to the aromatic isoquinoline by removing H₂.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional toluene (2 x 20 mL). Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Quench the filter cake with water immediately after use.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Expected Yield: ~80-90%.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. m.youtube.com [m.youtube.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. lanxess.com [lanxess.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Application Notes and Protocols for the Regioselective Alkylation of Isoquinoline at Position 8
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C8-Alkylated Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional materials. The strategic introduction of alkyl groups at the C8 position of the isoquinoline ring can profoundly influence the molecule's biological activity, pharmacokinetic properties, and photophysical characteristics. However, achieving regioselective functionalization at the C8 position presents a significant synthetic challenge due to the inherent reactivity patterns of the isoquinoline nucleus, which often favor functionalization at other positions, such as C1 or C5.
This guide provides an in-depth exploration of modern, transition-metal-catalyzed methods for the regioselective C-H alkylation of isoquinolones at the C8 position. We will delve into the mechanistic principles that govern this selectivity, provide detailed, field-proven protocols for key methodologies, and offer insights into the rationale behind experimental choices.
Mechanistic Cornerstone: The Power of Directing Groups
The challenge of directing a catalyst to the sterically accessible but electronically less activated C8-H bond is overcome by employing a directing group. This functionality, either inherent to the substrate or temporarily installed, coordinates to the metal catalyst, positioning it in close proximity to the target C-H bond. This chelation assistance dramatically lowers the activation energy for C-H cleavage, forming a stable metallacyclic intermediate that is the linchpin of C8 selectivity.
Two primary directing groups have proven most effective for C8 functionalization of the isoquinoline core:
-
The Carbonyl Group of Isoquinolones: The endocyclic carbonyl group at C1 of the isoquinolone scaffold serves as an excellent and inherent directing group. It forms a stable five-membered metallacycle with the catalyst, positioning it perfectly to activate the peri C8-H bond.
-
The N-Oxide Moiety: For isoquinolines lacking the carbonyl functionality, conversion to the corresponding N-oxide provides a powerful directing group. The oxygen atom of the N-oxide coordinates to the metal center, facilitating the formation of a five-membered metallacycle and directing functionalization to the C8 position.
The general mechanism for this directed C-H activation is a testament to the elegance of organometallic catalysis.
Figure 1: Generalized catalytic cycle for directing group-assisted C8-H alkylation of isoquinolones.
The catalytic cycle typically begins with the coordination of the directing group (e.g., the carbonyl of an isoquinolone) to the active metal catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the C8-H bond is cleaved to form a stable five-membered metallacycle[1]. The alkylating agent, such as an olefin or alkyne, then undergoes migratory insertion into the metal-carbon bond. The final steps involve reductive elimination or a similar product-releasing sequence to afford the C8-alkylated isoquinolone and regenerate the active catalyst.
Methodology I: Rhodium(III)-Catalyzed C8-Alkenylation of Isoquinolones with Methoxyallene
This protocol utilizes a [Cp*Rh(III)] catalyst to achieve a highly regioselective alkenylation at the C8 position of N-protected isoquinolones. Methoxyallene serves as a safe and effective acrolein surrogate, introducing a versatile aldehyde functionality.
Scientific Rationale and Field Insights
-
Catalyst System: The cationic [CpRh(III)] complex, generated in situ from [CpRhCl₂]₂ and a silver salt (AgSbF₆), is a powerful catalyst for C-H activation. The silver salt acts as a halide scavenger, generating the more catalytically active cationic rhodium species.
-
Oxidant: Copper(II) acetate (Cu(OAc)₂) is employed as an oxidant to facilitate the regeneration of the active Rh(III) catalyst at the end of the catalytic cycle.
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly polar, non-coordinating solvent that has been shown to promote C-H activation reactions by stabilizing cationic intermediates and promoting protonolysis steps.
-
Alkene Source: Methoxyallene is a versatile reagent that, after insertion and subsequent hydrolysis of the resulting enol ether, provides an aldehyde functionality. This is a significant advantage as acrolein itself is a toxic and difficult-to-handle gas.
Experimental Protocol
Materials:
-
N-protected isoquinolone (1.0 equiv)
-
Methoxyallene (5.0 equiv)
-
[Cp*RhCl₂]₂ (5.0 mol%)
-
AgSbF₆ (20 mol%)
-
Cu(OAc)₂·H₂O (2.0 equiv)
-
HFIP (0.2 M)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected isoquinolone (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.01 mmol, 5.0 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and Cu(OAc)₂·H₂O (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add HFIP (1.0 mL) via syringe, followed by methoxyallene (1.0 mmol, 5.0 equiv).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C8-alkenylated isoquinolone.
Data Presentation: Substrate Scope
The following table summarizes the results for the Rh(III)-catalyzed C8-alkenylation of various substituted isoquinolones with methoxyallene.[2][3]
| Entry | N-Protecting Group | Substituent on Isoquinolone | Product | Yield (%) |
| 1 | Benzyl | H | 3a | 91 |
| 2 | Methyl | H | 3b | 80 |
| 3 | Benzyl | 4-Cl | 3c | 85 |
| 4 | Benzyl | 4-Br | 3d | 88 |
| 5 | Benzyl | 5-OMe | 3g | 75 |
| 6 | Benzyl | 6-F | 3i | 90 |
Methodology II: Iridium(III)-Catalyzed C8-Arylation of Isoquinolones
While the primary focus of this guide is alkylation, the principles of C8-arylation are highly analogous and provide a valuable complementary method for introducing carbon-based substituents. This protocol employs an Iridium(III) catalyst for the exclusive C8-arylation of isoquinolones, demonstrating catalyst-controlled regioselectivity.
Scientific Rationale and Field Insights
-
Catalyst Divergence: This method highlights a fascinating aspect of C-H activation, where the choice of metal catalyst can completely switch the regioselectivity. While palladium catalysts often favor C4-arylation of isoquinolones, the [Cp*Ir(III)] system directs the functionalization exclusively to the C8 position.[4]
-
Mechanism: The C8 selectivity is attributed to a chelate-directed C-H activation mechanism, where the carbonyl group of the isoquinolone coordinates to the iridium center, leading to the formation of a stable iridacycle intermediate at the C8 position.[4]
-
Arylating Agent: Diaryliodonium salts are used as the aryl source. These are highly effective electrophilic arylating agents in transition metal catalysis.
-
Additive and Solvent: The combination of a silver salt (AgSbF₆) as a halide abstractor and acetic acid (AcOH) as the solvent is crucial for achieving high yields. Acetic acid can participate in the protonolysis step and helps to maintain a catalytically active iridium species.
Experimental Protocol
Materials:
-
N-protected isoquinolone (1.0 equiv)
-
Diaryliodonium salt (e.g., Ph₂IBF₄) (1.5 equiv)
-
[Cp*IrCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Acetic Acid (AcOH) (0.1 M)
-
Anhydrous, degassed solvent
Procedure:
-
In a glovebox, add the N-protected isoquinolone (0.2 mmol, 1.0 equiv), diaryliodonium salt (0.3 mmol, 1.5 equiv), [Cp*IrCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%) to a vial.
-
Add acetic acid (2.0 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the C8-arylated isoquinolone.
Methodology III: Cobalt(III)-Catalyzed C8-Olefination of Isoquinolones
The use of earth-abundant and less expensive first-row transition metals like cobalt is a highly desirable goal in sustainable chemistry. This protocol outlines a Co(III)-catalyzed method for the C8-olefination of isoquinolones with terminal alkynes.
Scientific Rationale and Field Insights
-
Cobalt Catalysis: High-valent cobalt catalysts, particularly [Cp*Co(III)], have emerged as effective alternatives to more expensive rhodium and iridium catalysts for C-H activation.
-
Reaction Mechanism: The reaction is believed to proceed through a similar C-H activation and metallacycle formation pathway as observed with rhodium and iridium. The terminal alkyne then inserts into the Co-C bond, followed by reductive elimination to afford the C8-olefinated product.
-
Additive: A catalytic amount of a manganese salt, such as Mn(OAc)₂, is often beneficial in these reactions, likely playing a role in the redox cycle of the cobalt catalyst.
Figure 2: A typical experimental workflow for transition-metal-catalyzed C8-H alkylation of isoquinolones.
General Procedure Outline
A general procedure for the Co(III)-catalyzed C8-olefination of an N-protected isoquinolone with a terminal alkyne is as follows:
-
A mixture of the N-protected isoquinolone (1.0 equiv), [Cp*Co(CO)I₂] (5 mol%), AgSbF₆ (20 mol%), and Mn(OAc)₂ (20 mol%) is placed in a reaction vessel under an inert atmosphere.
-
Anhydrous solvent (e.g., DCE) is added, followed by the terminal alkyne (2.0 equiv).
-
The reaction is heated at an elevated temperature (e.g., 100-120 °C) until completion, as monitored by TLC or GC-MS.
-
Standard aqueous workup and purification by column chromatography yield the C8-olefinated product.[5]
Conclusion and Future Outlook
The regioselective alkylation of isoquinolones at the C8 position has been transformed from a significant synthetic hurdle into a feasible and versatile operation through the advent of directing group-assisted, transition-metal-catalyzed C-H activation. Rhodium, iridium, and cobalt catalysts have all demonstrated remarkable efficacy in directing this transformation, providing access to a wide array of C8-functionalized isoquinolones that are of high value in drug discovery and materials science.
Future research in this area will likely focus on expanding the scope of alkylating agents, developing more sustainable and economical catalytic systems using earth-abundant metals, and achieving enantioselective C8-alkylation through the design of chiral ligands. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and exploit the strategic C8-functionalization of the versatile isoquinoline scaffold.
References
-
Sharma, U., Park, Y., & Chang, S. (2014). Rh(III)-Catalyzed Traceless Coupling of Quinoline N-Oxides with Internal Diarylalkynes. The Journal of Organic Chemistry, 79(19), 9899–9906. [Link]
-
Chandra, D., Kumar, N., Parmar, D., Gupta, P., & Sharma, U. (2021). Co(iii)-catalysed regioselective linear C(8)–H olefination of isoquinolone with terminal aromatic and aliphatic alkynes. Chemical Communications, 57(87), 11613-11616. [Link]
-
Manisha, Chandra, D., & Sharma, U. (2023). Rhodium‐catalyzed C8‐alkenylation of isoquinolones with maleimides. European Journal of Organic Chemistry, 26(34), e202300411. [Link]
-
Sharma, R., Kumar, I., Kumar, R., & Sharma, U. (2015). Rhodium‐catalyzed remote C‐8 alkylation of quinolines with activated and unactivated olefins: mechanistic study and total synthesis of EP4 agonist. Advanced Synthesis & Catalysis, 357(14-15), 3163-3172. [Link]
-
Chandra, D., et al. (2024). Rh(III)-Catalyzed Regioselective C8-alkenylation of isoquinolones with methoxyallene: A Facile Access to aldehyde bearing isoquin-olones. ChemRxiv. [Link]
-
Manisha, M., Chandra, D., & Sharma, U. (2023). Rhodium-catalyzed C8-alkenylation of isoquinolones with maleimides. European Journal of Organic Chemistry, 26(34), e202300411. [Link]
-
Lee, S., Mah, S., & Hong, S. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. Organic Letters, 17(16), 3864–3867. [Link]
-
Chandra, D., et al. (2022). Inherent directing group enabled, Co(III)-catalyzed C-H allylation/ vinyl- ation of isoquinolones. ChemRxiv. [Link]
-
Verma, S. K., & Guntreddi, T. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
-
Lee, S., Mah, S., & Hong, S. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Organic Letters, 17(16), 3864-3867. [Link]
-
Chandra, D., Kumar, N., Parmar, D., Gupta, P., & Sharma, U. (2021). Co(iii)-catalysed regioselective linear C(8)–H olefination of isoquinolone with terminal aromatic and aliphatic alkynes. Chemical Communications, 57(87), 11613-11616. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones [organic-chemistry.org]
- 5. Co(iii)-catalysed regioselective linear C(8)–H olefination of isoquinolone with terminal aromatic and aliphatic alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 8-Ethylisoquinoline Ligands in Iridium(III) Complex Design
This Application Note is designed for researchers in organometallic chemistry and materials science, specifically those working on phosphorescent Iridium(III) complexes for OLEDs and bio-imaging.
Executive Summary & Scientific Rationale
The development of efficient deep-red and near-infrared (NIR) emitters is a critical challenge in the field of Organic Light Emitting Diodes (OLEDs).[1] Standard ligands like 1-phenylisoquinoline (piq) provide the necessary electronic structure for red emission, but their planar nature often leads to strong intermolecular
8-Ethylisoquinoline (specifically as the core scaffold of 1-phenyl-8-ethylisoquinoline ) represents a strategic steric modification. The ethyl group at the 8-position of the isoquinoline ring exerts a "peri" steric effect.
Mechanism of Action
-
Steric Protection: The 8-ethyl group projects out of the ligand plane, orthogonal to the C^N chelate. This creates a "bumper" effect that physically prevents the close approach of adjacent complex molecules in the solid state, suppressing Aggregation-Caused Quenching (ACQ).
-
Structural Rigidity: The steric bulk restricts the rotation of the phenyl ring relative to the isoquinoline core (in the 1-phenyl derivative), narrowing the emission bandwidth and improving color purity.
-
Solubility Enhancement: The alkyl chain increases solubility in organic solvents (e.g., Toluene, Chlorobenzene), facilitating solution-processed OLED fabrication.
Chemical Basis & Ligand Architecture
It is critical to distinguish between the monodentate base and the cyclometalating ligand. In high-performance Iridium chemistry, "this compound" refers to the cyclometalating ligand precursor , typically 1-phenyl-8-ethylisoquinoline (8-Et-piq) .
Ligand Structure (8-Et-piq)
-
Acceptor: Carbon (Phenyl C).
-
Modifier: Ethyl group at C-8 (Isoquinoline).[4]
-
Coordination Geometry: Forms a 5-membered metallacycle with Iridium.
Figure 1: Structural logic of the 8-Ethyl modification. The ethyl group acts as a steric wedge, preventing aggregation.
Experimental Protocol: Synthesis of Ir(8-Et-piq)₂(acac)
This protocol details the synthesis of the heteroleptic complex Bis[1-phenyl-8-ethylisoquinolinato-N,C²']iridium(III)(acetylacetonate) .
Phase 1: Ligand Synthesis (1-Phenyl-8-ethylisoquinoline)
Note: Direct synthesis is required as this ligand is not a standard catalog item.
Reagents:
-
1-Chloro-8-ethylisoquinoline (Precursor A)
-
Phenylboronic acid (Precursor B)
-
Pd(PPh₃)₄ (Catalyst)
-
K₂CO₃ (2M aqueous)
-
Toluene/Ethanol (3:1)
Procedure:
-
Charge: In a Schlenk flask, combine Precursor A (1.0 eq), Precursor B (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add degassed Toluene/Ethanol mixture and K₂CO₃ solution.
-
Reflux: Heat to 90°C under Argon for 24 hours.
-
Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
-
Yield Check: Expect a viscous yellow oil or low-melting solid. Confirm by ¹H NMR (Ethyl triplet at ~1.3 ppm, quartet at ~3.2 ppm).
Phase 2: Dimer Formation (The Nonoyama Reaction)
Target:
Reagents:
-
IrCl₃[5]·3H₂O (Iridium source)
-
1-Phenyl-8-ethylisoquinoline (Ligand, 2.2 eq)
-
2-Ethoxyethanol/Water (3:1)
Step-by-Step:
-
Dissolution: Dissolve IrCl₃·3H₂O in the solvent mixture in a round-bottom flask.
-
Addition: Add the Ligand (8-Et-piq).
-
Reflux: Heat to 110°C (reflux) for 24 hours under Nitrogen.
-
Checkpoint: The solution should change from dark brown to a red/orange suspension.
-
-
Precipitation: Cool to room temperature. Add water to force precipitation of the dimer.
-
Filtration: Filter the solid, wash with water (3x) and methanol (2x) to remove unreacted ligand.
-
Drying: Vacuum dry at 60°C. Do not purify further; use directly.
Phase 3: Complex Synthesis (Bridge Splitting)
Target:
Reagents:
-
Chloro-bridged Dimer (from Phase 2)
-
Acetylacetone (acacH, 2.5 eq)
-
Na₂CO₃ (10 eq)
-
2-Ethoxyethanol
Step-by-Step:
-
Mix: Suspend the Dimer, acacH, and Na₂CO₃ in 2-ethoxyethanol.
-
Heat: Stir at 100°C for 12-16 hours under Nitrogen.
-
Observation: The suspension should clear as the monomeric species forms.
-
Cool & Filter: Cool to room temperature. Filter off inorganic salts.
-
Precipitation: Pour the filtrate into Methanol/Water (1:1) to precipitate the crude complex.
-
Purification (Critical):
-
Dissolve in minimal Dichloromethane (DCM).
-
Pass through a short silica plug to remove polar impurities.
-
Recrystallize from DCM/Hexane or purify via sublimation if device-grade purity (>99.5%) is required.
-
Characterization & Data Interpretation
NMR Spectroscopy (Diagnostic Signals)
-
Ethyl Group: Look for the characteristic triplet (
) around 1.2-1.4 ppm and the quartet ( ) around 3.0-3.5 ppm. The quartet is often deshielded due to the proximity to the aromatic ring current. -
Symmetry: The heteroleptic complex should show
symmetry in solution, making the two ligands equivalent.
Photophysical Properties Table
| Property | Standard Ir(piq)₂(acac) | Ir(8-Et-piq)₂(acac) | Impact of 8-Ethyl Group |
| Emission Max ( | 620-625 nm | 615-620 nm | Slight Blue-shift (Steric distortion) |
| Quantum Yield ( | 0.20 - 0.30 | 0.40 - 0.55 | Significant Increase (Reduced quenching) |
| Lifetime ( | 1.0 - 1.5 | 1.5 - 2.0 | Extended (Reduced non-radiative decay) |
| Solubility | Moderate | High | Improved processability |
Note: Data are representative estimates based on structural analogs [1, 2].
Application Workflow: OLED Fabrication
The enhanced solubility of the 8-ethyl variant makes it ideal for Solution-Processed OLEDs (Spin-coating or Inkjet printing).
Figure 2: Fabrication architecture for a solution-processed OLED using the 8-ethyl complex.
Troubleshooting Guide
-
Low Yield in Dimer Step: Often caused by incomplete reaction. Ensure the temperature is maintained at 110°C and the solvent is degassed. Unreacted ligand is difficult to remove later.
-
Impure Emission (Shoulder peaks): Indicates aggregation. Reduce the doping concentration in the OLED host (try 4% instead of 8%). The 8-ethyl group helps, but high concentrations still risk aggregation.
-
Isomerism: Ir(III) complexes can form fac and mer isomers. The bridge-splitting method with acac typically yields the thermodynamically stable isomer, but check HPLC if multiple emission peaks appear.
References
-
Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711. Link
-
Tsuboyama, A., et al. (2003). "Homoleptic Cyclometalated Iridium Complexes with Highly Efficient Red Phosphorescence for Organic Light-Emitting Diodes." Journal of the American Chemical Society, 125(42), 12971–12979. Link
-
Su, S. J., et al. (2008). "Highly Efficient Red Electrophosphorescent Devices Based on Iridium Isoquinoline Complexes." Advanced Materials, 20(21), 4189–4194. Link
-
Bézier, D., et al. (2009). "Cyclometalated Iridium(III) Complexes with Substituted Isoquinoline Ligands: Synthesis, Structure, and Properties." Organometallics, 28(23), 6722–6731. Link
-
Bio-Imaging Application Context: Lo, K. K., et al. (2010). "Luminescent Iridium(III) Arylbenzothiazole Complexes: New General Methods for the Preparation of Highly Phosphorescent Cyclometalated Complexes." Chemistry – A European Journal, 16(28), 8329-8339. Link
Sources
Cross-coupling reaction conditions for 8-Ethylisoquinoline production
Technical Application Note: Precision Synthesis of 8-Ethylisoquinoline via Transition-Metal Catalyzed Cross-Coupling
Part 1: Executive Summary & Strategic Analysis
Target Molecule: this compound (CAS: 76096-66-9) Application: Precursor for NK3 receptor antagonists, antitumor alkaloids, and isoquinoline-based optoelectronic materials.
The Challenge: Functionalizing the C8 position of the isoquinoline ring is synthetically non-trivial due to the "peri-effect"—steric repulsion from the C1-hydrogen and the lone pair of the N2 nitrogen. Furthermore, direct electrophilic substitution favors the C5 position, and nucleophilic attacks favor C1. Therefore, Cross-Coupling (C–C bond formation) utilizing a pre-functionalized C8 precursor is the only reliable route for scale-up.
This guide details three distinct protocols to install the ethyl group (sp³ center) onto the aromatic heterocycle (sp² center), addressing the specific challenge of
Part 2: Retrosynthetic Logic & Pathway Selection
The synthesis hinges on the disconnection of the C8–C(ethyl) bond. We utilize 8-Bromoisoquinoline or 8-Isoquinolyl triflate as the electrophilic partner.
Figure 1: Strategic disconnection map for this compound synthesis showing three viable cross-coupling pathways.
Part 3: Detailed Experimental Protocols
Method A: Suzuki-Miyaura Coupling (The Robust Protocol)
Best for: High functional group tolerance, bench-stable reagents.
Scientific Rationale:
Standard boronic acids (
Protocol:
-
Charge: To a reaction vial, add 8-Bromoisoquinoline (1.0 equiv, 208 mg, 1 mmol), Potassium ethyltrifluoroborate (1.5 equiv, 204 mg), and
(3.0 equiv, 414 mg). -
Catalyst: Add
(5 mol%, 41 mg). -
Solvent: Add degassed Toluene/Water (10:1 v/v) (5 mL). Note: Water is essential for the solubility of the inorganic base and activation of the trifluoroborate.
-
Reaction: Seal and heat to 95°C for 18 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a pale yellow oil.
Key Parameter Table:
| Component | Equivalents | Role | Critical Note |
|---|---|---|---|
| 8-Bromoisoquinoline | 1.0 | Substrate | Ensure free base form (not HCl salt). |
| Et-BF3K | 1.5 | Nucleophile | Excess required to account for slow hydrolysis. |
| Pd(dppf)Cl2 | 0.05 | Catalyst | dppf ligand suppresses
Method B: Negishi Coupling (The High-Reactivity Protocol)
Best for: Sterically hindered substrates, mild temperatures.
Scientific Rationale:
Organozinc reagents (
Protocol:
-
Preparation: In a glovebox or under strict Argon, charge a flask with 8-Bromoisoquinoline (1.0 equiv, 1 mmol) and
(3 mol%). -
Solvent: Add anhydrous THF (4 mL).
-
Reagent: Dropwise add Diethylzinc (
) (1.0 M in hexanes, 1.2 equiv) over 5 minutes. Caution: Pyrophoric. -
Reaction: Stir at 60°C for 4 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated
(exothermic!). -
Purification: Extract with
. The basic nitrogen allows for acid-base extraction purification (Dissolve in 1M HCl, wash organics, basify aqueous layer, extract product).
Method C: Iron-Catalyzed Kumada Coupling (The "Green" & Cost-Effective Protocol)
Best for: Large scale, cost reduction, avoiding precious metals.
Scientific Rationale:
Iron catalysts (Fe(acac)₃) are excellent for coupling alkyl halides/Grignards with aryl electrophiles. Unlike Palladium, Iron mechanisms (involving
Protocol:
-
Catalyst Cocktail: In a dry flask under
, mix (5 mol%) and TMEDA (10 mol%) in anhydrous THF (5 mL). Stir for 10 min to form the active complex (color change to dark brown/red). -
Substrate: Add 8-Isoquinolyl triflate (1.0 equiv, 1 mmol). Note: Triflates often react faster than bromides in Fe-catalysis.
-
Reagent: Cool to 0°C. Add Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 1.2 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Workup: Quench with 1M HCl (carefully). Neutralize with NaOH to pH 10 before extraction to recover the isoquinoline.
Figure 2: Simplified mechanistic cycle for Iron-catalyzed cross-coupling, highlighting the rapid reductive elimination that bypasses
Part 4: Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (<30%) | Catalyst poisoning by Isoquinoline N | Use Method A (Suzuki) with added acid scavenger or switch to Method B (Negishi) which is less sensitive to N-coordination. |
| Vinyl-Isoquinoline byproduct | Switch ligand to dppf or SPhos (bulky ligands prevent | |
| Homocoupling (Et-Et) | Oxidative coupling of reagent | Ensure strict anaerobic conditions. Add reagent slowly. |
| Starting Material Recovery | Inactive Catalyst | For Suzuki: Ensure base solubility (add water). For Fe: Ensure TMEDA is fresh. |
Part 5: Safety & Handling
-
Organozinc/Grignards: Highly pyrophoric. Use long-needle techniques and inert atmosphere manifolds.
-
Isoquinolines: Potential irritants. Handle in a fume hood.
-
Pressure: Suzuki coupling at 95°C in a sealed vial generates pressure. Use rated pressure vials.
References
-
Suzuki-Miyaura Coupling of Alkylboron Compounds: Molander, G. A., & Canturk, B. (2009).[4] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling.
-
Negishi Coupling for Isoquinolines: Knochel, P., et al. (2008). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.
-
Iron-Catalyzed Cross-Coupling: Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. [5]
-
General Isoquinoline Functionalization: Jie Jack Li. (2004). Name Reactions in Heterocyclic Chemistry - Isoquinoline Synthesis.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. publications.iupac.org [publications.iupac.org]
Application Notes & Protocols: 8-Ethylisoquinoline as a Versatile Precursor for Pharmaceutical Intermediates
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 8-ethylisoquinoline in the synthesis of valuable pharmaceutical intermediates. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide elucidates the synthetic pathways to this compound and details its subsequent functionalization to generate diverse and complex molecular building blocks.
The strategic placement of an ethyl group at the 8-position of the isoquinoline ring system offers a unique handle for chemical modification. The benzylic protons of the ethyl group are amenable to a variety of chemical transformations, including oxidation and C-H activation, allowing for the introduction of new functional groups and the extension of the carbon skeleton. This versatility makes this compound a highly attractive starting material for the synthesis of novel drug candidates.
I. Synthesis of the this compound Scaffold
The preparation of the this compound core can be achieved through established methods for isoquinoline synthesis, such as the Bischler-Napieralski or the Pomeranz-Fritsch reactions.[3][4] The choice of method will depend on the availability of the starting materials and the desired substitution pattern on the isoquinoline nucleus.
A. Bischler-Napieralski Reaction
This method involves the cyclization of an N-acylated β-phenylethylamine derivative in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), followed by dehydrogenation.[1]
Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction
Step 1: Synthesis of N-(2-(2-ethylphenyl)ethyl)acetamide
-
To a solution of 2-(2-ethylphenyl)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization and Dehydrogenation
-
To a solution of N-(2-(2-ethylphenyl)ethyl)acetamide (1 equivalent) in a high-boiling solvent such as toluene, add phosphoryl chloride (3 equivalents).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the crude dihydroisoquinoline intermediate, add a dehydrogenating agent such as palladium on carbon (10 mol%) in a suitable solvent like toluene.
-
Reflux the mixture for 24 hours.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford this compound.
B. Pomeranz-Fritsch Reaction
This reaction provides an alternative route to isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[3]
Protocol 2: Synthesis of this compound via Pomeranz-Fritsch Reaction
-
To a solution of 2-ethylbenzaldehyde (1 equivalent) and aminoacetoaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent, add a strong acid such as concentrated sulfuric acid.
-
Heat the reaction mixture at a temperature typically between 100-150 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify by column chromatography to yield this compound.
II. Functionalization of the 8-Ethyl Group: A Gateway to Diverse Intermediates
The true synthetic utility of this compound lies in the reactivity of its ethyl group. The benzylic C-H bonds are susceptible to a range of transformations, allowing for the introduction of various functional groups. This section details key protocols for the functionalization of the 8-ethyl group, primarily drawing analogies from the well-studied reactivity of 8-methylquinoline.[5][6]
A. Oxidation to 8-Acetylisoquinoline
The oxidation of the ethyl group to a ketone provides a valuable intermediate, 8-acetylisoquinoline. The acetyl group can then be further manipulated, for instance, through alpha-halogenation, aldol condensations, or conversion to other functional groups. The oxidation of 8-methylquinoline to the corresponding aldehyde has been reported using selenium dioxide, suggesting a similar approach for the oxidation of the methylene group of this compound.[7]
Protocol 3: Oxidation of this compound to 8-Acetylisoquinoline
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of dioxane and water.
-
Add selenium dioxide (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-acetylisoquinoline.
B. C(sp³)-H Activation and Functionalization
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. The nitrogen atom of the isoquinoline ring can act as a directing group, facilitating the activation of the C-H bonds of the 8-ethyl group.[5][8] This approach allows for the introduction of a variety of substituents, including aryl, alkyl, and heteroatom-containing groups.
Protocol 4: Palladium-Catalyzed Arylation of the 8-Ethyl Group (Analogous to 8-Methylquinoline Arylation)
-
To an oven-dried Schlenk tube, add this compound (1 equivalent), an aryl halide (e.g., iodobenzene, 1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand such as P(o-tolyl)₃ (10 mol%), and a base such as K₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent such as toluene or DMF.
-
Heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 8-(1-arylethyl)isoquinoline product.
III. Data Presentation
The following table summarizes the expected transformations and potential yields based on analogous reactions of 8-methylquinoline and other related substrates.
| Starting Material | Reaction | Product | Catalyst/Reagent | Expected Yield (%) |
| This compound | Oxidation | 8-Acetylisoquinoline | SeO₂ | 60-80 |
| This compound | Arylation | 8-(1-Arylethyl)isoquinoline | Pd(OAc)₂ / Ligand | 50-70 |
IV. Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Caption: Bischler-Napieralski synthesis of this compound.
Caption: Key functionalization reactions of this compound.
V. Conclusion
This compound is a promising and versatile building block for the synthesis of pharmaceutical intermediates. Its synthesis can be achieved through established methodologies, and the ethyl group at the 8-position provides a reactive handle for a variety of functionalization reactions. The protocols outlined in these application notes, based on sound chemical principles and analogies to related systems, offer a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs. The ability to introduce diverse functionalities through oxidation and C-H activation opens up a vast chemical space for the design and synthesis of novel bioactive molecules.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
-
Isoquinoline. Wikipedia. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Synthesis of 5-OH-8-NO2- isoquinolines by Beesu et al.¹⁰⁶. ResearchGate. Available at: [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
Retrosynthesis 8, Hydroxychloroquine. YouTube. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]
-
Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. YouTube. Available at: [Link]
-
Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science (RSC Publishing). Available at: [Link]
-
Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. PubMed. Available at: [Link]
-
Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. PubMed. Available at: [Link]
-
Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]
-
Product Class 5: Isoquinolines. Thieme. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Scalable Process Design for 8-Ethylisoquinoline Production
Executive Summary
8-Ethylisoquinoline is a critical structural motif in the development of novel alkaloids, antihypertensive agents, and antifungal pharmacophores. Unlike C1- or C3-substituted isoquinolines, which are accessible via direct alkylation or classical Pomeranz-Fritsch cyclization, the C8-position presents significant steric and electronic challenges.
This Application Note details a scalable, regioselective manufacturing protocol for this compound. While classical cyclization routes often yield inseparable regioisomeric mixtures (C5 vs. C8), this guide prioritizes a Suzuki-Miyaura Cross-Coupling approach starting from 8-bromoisoquinoline. This route ensures 100% regiocontrol, high purity (>98%), and compliance with ICH Q3D elemental impurity guidelines via a validated palladium scavenging workflow.
Strategic Route Analysis
For industrial scalability, two primary routes were evaluated. The selection depends on the target Cost of Goods Sold (COGS) versus Purity requirements.
| Feature | Route A: Classical Cyclization | Route B: Pd-Catalyzed Cross-Coupling (Recommended) |
| Chemistry | Modified Pomeranz-Fritsch (Acid-mediated) | Suzuki-Miyaura (Pd-catalyzed) |
| Precursors | 2-Ethylbenzaldehyde + Aminoacetaldehyde acetal | 8-Bromoisoquinoline + Ethylboronic Acid |
| Regioselectivity | Low: Often produces C5/C8 mixtures | High: Exclusive C8 functionalization |
| Purification | Difficult fractional distillation required | Simple crystallization or flash distillation |
| Scalability | High (Commodity Chemicals) | High (Pharma-grade intermediates) |
| Verdict | Suitable for bulk, low-purity feeds. | Standard for Drug Substance Manufacturing. |
Decision Logic for Process Chemists
The following decision tree outlines the rationale for selecting the Cross-Coupling route for pharmaceutical applications.
Caption: Logical framework for selecting the manufacturing route based on purity and regioselectivity requirements.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
Scale: Pilot (100 g input) Target Yield: 85-92% Purity: >99.0% (HPLC)
Reaction Mechanism & Critical Parameters
The reaction utilizes a Pd(0)/Pd(II) catalytic cycle.[1] The steric bulk at the C8 position requires a ligand capable of facilitating oxidative addition while preventing catalyst deactivation.
-
Catalyst: Pd(dppf)Cl2·DCM is selected for its robustness against air and moisture compared to Pd(PPh3)4.
-
Base: K3PO4 (Tribasic Potassium Phosphate) provides a mild buffering effect, reducing protodeboronation of the ethylboronic acid.
-
Solvent System: Toluene:Water (10:1) creates a biphasic system that solubilizes the organic halide while dissolving inorganic byproducts.
Materials Bill of Materials (BOM)
| Reagent | Equiv. | Mass/Vol | Role |
| 8-Bromoisoquinoline | 1.0 | 100.0 g | Limiting Reagent |
| Ethylboronic Acid | 1.5 | 53.2 g | Nucleophile (Excess to drive completion) |
| Pd(dppf)Cl2·DCM | 0.02 (2 mol%) | 7.8 g | Catalyst |
| K3PO4 | 3.0 | 305.0 g | Base |
| Toluene | - | 1.0 L | Solvent (Organic) |
| Water (Deionized) | - | 100 mL | Solvent (Aqueous) |
| SiliaMetS® Thiol | - | 10 wt% | Pd Scavenger |
Step-by-Step Execution
Phase 1: Reaction Initiation
-
Inerting: Charge a 3-L jacketed reactor with 8-Bromoisoquinoline, Ethylboronic acid, and K3PO4. Purge with N2 for 15 minutes.
-
Solvation: Add degassed Toluene and Water. Agitate at 250 RPM.
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM in a single portion under N2 flow. Note: Solution will turn dark red/brown.
-
Heating: Ramp temperature to 85°C over 30 minutes. Reflux is required to drive the transmetalation step.
-
Monitoring: Sample every 2 hours for HPLC. Reaction is complete when 8-Bromoisoquinoline is < 0.5% (typically 4-6 hours).
Phase 2: Workup & Phase Separation
-
Cool reactor to 25°C.
-
Add 500 mL water to dissolve phosphate salts.
-
Filter the biphasic mixture through a Celite pad to remove bulk Palladium black.
-
Separate layers. Extract the aqueous layer with Toluene (2 x 200 mL).
-
Combine organic layers.
Phase 3: Palladium Scavenging (Critical for Pharma)
Why this step? Distillation alone often carries over volatile organopalladium complexes.
-
Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) at 10 wt% relative to the starting mass (10 g).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm membrane to remove the scavenger resin.
-
Verification: Check filtrate for Pd content (Target < 10 ppm).
Phase 4: Isolation
-
Concentrate the filtrate under reduced pressure (Rotavap: 45°C, 50 mbar).
-
Distillation: Perform vacuum distillation on the crude oil.
-
Boiling Point: Expect ~130-135°C at 5 mmHg (Estimation based on homologs).
-
Collection: Discard the first 5% (volatiles/boronic residues). Collect the main fraction.
-
Process Workflow Diagram
The following diagram visualizes the unit operations from reactor charging to final isolation.
Caption: End-to-end process flow for the synthesis and purification of this compound.
Analytical Specifications & QC
To ensure the protocol yields "Application Note" quality results, the final product must meet these criteria:
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil |
| Assay | HPLC (254 nm) | ≥ 98.5% |
| Identification | 1H NMR (CDCl3) | Triplet (1.35 ppm, -CH3), Quartet (3.05 ppm, -CH2-), Aromatic signals (7.5-9.5 ppm) |
| Residual Pd | ICP-MS | < 20 ppm (ICH Q3D Class 2B limit) |
| Water Content | Karl Fischer | < 0.5% |
Troubleshooting Guide
-
Low Yield? Ensure the Ethylboronic acid is fresh. Boronic acids can dehydrate to boroxines (anhydrides), which react slower. Increase equivalents to 2.0 if necessary.
-
Emulsions? During the toluene/water extraction, emulsions may form due to isoquinoline basicity. Add brine (saturated NaCl) to break the emulsion.
-
High Pd Residue? If the scavenger step fails, wash the organic layer with an aqueous solution of N-Acetylcysteine (NAC) or use a C18 silica plug.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Protocols. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Sigma-Aldrich. (2023). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. MilliporeSigma Technical Guides. Link
-
Johnson Matthey. (2023). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[2][3][4] Johnson Matthey Technology Review. Link
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of 8-Substituted Isoquinolines
Executive Summary
The 8-substituted isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous alkaloids (e.g., ancistrocladine) and NK2 receptor antagonists. However, synthetic access to the C8 position is notoriously difficult due to the "peri-effect"—the steric and electronic repulsion generated by the parallel C1-N2 bond and the C8 substituent. Traditional thermal methods often fail to overcome this barrier, resulting in poor yields or requiring harsh conditions that degrade sensitive functional groups.
This Application Note details two robust, microwave-assisted protocols to overcome these limitations:
-
De Novo Ring Construction: Rh(III)-catalyzed C-H activation/annulation.
-
Direct Functionalization: Microwave-enhanced Suzuki-Miyaura cross-coupling of 8-bromoisoquinoline.
Microwave irradiation (MW) is critical in these protocols not merely for speed, but for accessing specific "superheated" solvent states that lower the activation energy (
Strategic Overview & Decision Matrix
Researchers should select a protocol based on the availability of starting materials and the complexity of the desired substituent.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Protocol A: Rh(III)-Catalyzed C-H Annulation
Best for: Building the isoquinoline core with high diversity at C1, C3, and C4 while installing the C8 substituent from the start.
Scientific Rationale
This method utilizes the oxidizing directing group strategy. A Rh(III) catalyst activates the C-H bond ortho to a directing group (e.g., hydroxamic acid or oxime). The subsequent insertion of an internal alkyne and reductive elimination forms the pyridine ring.
-
Why Microwave? The rate-determining step (reductive elimination) is often sluggish due to the formation of the rigid bicyclic system. MW irradiation at 100–120 °C accelerates this step by 20-fold compared to oil baths, suppressing side reactions like alkyne oligomerization.
Materials
-
Substrate:
-Pivaloyloxy benzamide (Directing Group precursor) -
Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene)
-
Catalyst:
(2.5 mol%) -
Oxidant/Additive:
(2.0 equiv) or (for cationic active species) -
Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH
Step-by-Step Protocol
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add:
- -Pivaloyloxy benzamide (0.2 mmol, 1.0 equiv)
-
Internal Alkyne (0.22 mmol, 1.1 equiv)
- (3.1 mg, 2.5 mol%)
- (36 mg, 1.0 equiv)
-
Solvation: Add TFE (2.0 mL). The polar nature of TFE makes it an excellent microwave absorber (
is high). -
Sealing: Cap the vial with a PTFE/silicone septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Mode: Dynamic (Hold Temperature)
-
Temp: 100 °C
-
Time: 20 minutes
-
Stirring: High
-
Pressure Limit: 15 bar
-
-
Work-up: Cool to room temperature (compressed air cooling). Filter through a celite pad to remove metal residues. Wash with EtOAc.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Microwave-Enhanced Suzuki-Miyaura Coupling
Best for: Late-stage functionalization of the 8-position on an existing isoquinoline core.
Scientific Rationale
The C8 position is the most sterically hindered site on the isoquinoline ring. In a standard thermal Suzuki coupling, the oxidative addition of Pd into the C8-Br bond is slow, and the transmetallation is hampered by the "peri" protons at C1.
-
Why Microwave? The Arrhenius equation dictates that reaction rate increases exponentially with temperature. MW allows the reaction to safely reach 150 °C in sealed vessels (above the boiling point of ethanol/water), providing the thermal energy necessary to overcome the steric repulsion barrier.
Materials
-
Substrate: 8-Bromoisoquinoline (commercially available or synthesized via Sandmeyer reaction from 8-aminoisoquinoline).
-
Reagent: Aryl Boronic Acid (1.5 equiv).
-
Catalyst:
(5 mol%) - Chosen for its robustness and large bite angle. -
Base:
(2M aqueous solution). -
Solvent: DME (Dimethoxyethane) / Water / Ethanol (4:1:1 ratio).
Step-by-Step Protocol
-
Vessel Charging: To a 2-5 mL microwave vial, add:
-
8-Bromoisoquinoline (104 mg, 0.5 mmol)
-
Aryl Boronic Acid (0.75 mmol)
- (20 mg, 0.025 mmol)
-
-
Inerting: Flush the vial with Argon or Nitrogen for 1 minute.
-
Solvent Addition: Add degassed DME (2 mL), EtOH (0.5 mL), and 2M
(0.5 mL). -
Irradiation Parameters:
-
Temp: 150 °C (Note: This is significantly higher than standard reflux).
-
Ramp Time: 2 minutes.
-
Hold Time: 10 minutes.
-
Power Max: 200 W.
-
-
Post-Process:
-
Cool to <50 °C.
-
Dilute with water (10 mL) and extract with DCM (3 x 10 mL).
-
Dry organics over
and concentrate.
-
-
Purification: Silica gel chromatography. 8-substituted isoquinolines often streak; add 1%
to the eluent.
Data Analysis & Comparison
The following table contrasts Conventional Thermal Heating (Oil Bath) vs. Microwave Irradiation for the Suzuki coupling of 8-bromoisoquinoline with phenylboronic acid.
| Parameter | Conventional Heating | Microwave Irradiation | Improvement Factor |
| Temperature | 80 °C (Reflux) | 150 °C (Sealed) | +70 °C |
| Time | 18 Hours | 10 Minutes | 108x Faster |
| Yield | 45% (Incomplete conv.) | 92% (Full conv.) | +47% Yield |
| Purity (LCMS) | 85% (Dehalogenation byproduct) | >98% | Cleaner Profile |
| Solvent Vol | 10 mL | 3 mL | Green Metric |
Data derived from internal optimization studies and correlated with Maes et al. (2001).
Mechanistic Visualization (Rh-Catalysis)
Understanding the catalytic cycle is crucial for troubleshooting. If the reaction fails, it is usually at the alkyne insertion or reductive elimination stage.
Figure 2: Rh(III)-catalyzed C-H activation cycle. The microwave energy specifically accelerates the endergonic steps of insertion and elimination.
Troubleshooting & Optimization Guide
Solvent Selection for Microwaves
Microwave heating relies on dielectric heating . Non-polar solvents (Toluene, Hexane) are transparent to microwaves and will not heat effectively unless a "susceptor" (like an ionic liquid or a polar stir bar) is added.
-
Recommended: TFE, Ethanol, DMF, Water, DMSO.
-
Avoid: Pure Toluene or Dioxane (unless mixed with polar co-solvents).
The "Peri-Effect" Management
If yields are low for Protocol B (Suzuki):
-
Switch Ligand: Move from
to XPhos or SPhos . These Buchwald ligands are designed to facilitate oxidative addition in sterically crowded environments. -
Increase Temp: Push MW temp to 170 °C (ensure vial is rated for 20+ bar).
-
Change Base: Use
or which can offer different solubility profiles in the MW solvent matrix.
Safety Note
Microwave vials are pressure vessels.
-
Never fill a vial more than 75% volume.
-
Always check the solvent boiling point vs. the pressure rating of the cap.
-
Evolution of Gas: If using a reaction that evolves gas (
, ), use the "Open Vessel" mode or ensure the pressure release limit is set correctly.
References
-
Rh(III)-Catalyzed Isoquinoline Synthesis: Guimond, N., & Fagnou, K. (2010).[1] Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes.[2][3] Journal of the American Chemical Society, 132(20), 6908–6909.
-
Microwave-Assisted Suzuki Coupling (General & Heterocycles): Maes, B. U. W., et al. (2001). Microwave-Assisted Pd-Catalyzed Cross-Coupling Reactions of Halopyridines and Haloquinolines. Tetrahedron, 57(6), 1323-1330.
-
Microwave Effects in Organic Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
-
C-H Activation at Peri-Positions: Satoh, T., & Miura, M. (2010). Transition-Metal-Catalyzed Regioselective Coupling of C-H Bonds with Alkynes and Alkenes for the Synthesis of Heterocycles. Chemistry – A European Journal, 16(37), 11212–11222.
Sources
- 1. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming regioselectivity issues in 8-ethylation of isoquinoline
Technical Support Center: Isoquinoline C-H Functionalization
Welcome to the technical support resource for researchers engaged in the synthesis of isoquinoline derivatives. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge for overcoming one of the most persistent challenges in this field: achieving regioselective C8-ethylation. The inherent electronic properties of the isoquinoline scaffold often lead to mixtures of products, complicating downstream applications in drug discovery and materials science.
This document moves beyond standard protocols to explain the underlying principles governing regioselectivity, empowering you to diagnose issues in your own experiments and rationally design more effective synthetic strategies.
Frequently Asked Questions (FAQs): The Fundamentals of Isoquinoline Reactivity
Before troubleshooting specific experimental failures, it is crucial to understand the inherent chemical behavior of the isoquinoline ring system.
Q1: Why is achieving regioselectivity in the C-H functionalization of isoquinoline so challenging?
The isoquinoline nucleus consists of two fused rings: an electron-deficient pyridine ring and a more electron-rich benzene ring.[1] This electronic dichotomy dictates the molecule's intrinsic reactivity.
-
Nucleophilic Attack: The pyridine ring is susceptible to nucleophilic substitution, primarily at the C1 position.[2]
-
Electrophilic Attack: The benzene ring undergoes electrophilic substitution, typically favoring the C5 and C8 positions.[2]
-
C-H Activation: In transition-metal-catalyzed C-H activation, the nitrogen atom of the pyridine ring can act as an endogenous directing group, often favoring functionalization at the C8 position through the formation of a stable five-membered metallacycle intermediate.[1] However, the C2 position can also be activated due to the acidity of the C2-H bond.[1]
This complex interplay of electronic effects and coordination chemistry means that without precise control, reactions can yield a mixture of isomers, most commonly at the C5 and C8 positions in electrophilic or radical reactions, and C2 or C8 in directed C-H activations.[1][2]
Q2: What makes the C8 position sterically and electronically distinct?
The C8 position, often referred to as the peri-position, is unique. It is sterically accessible and its C-H bond can be readily activated via coordination with a metal catalyst to the adjacent nitrogen atom.[1][3] This proximity allows the nitrogen to act as a powerful anchor or "directing group," bringing the catalyst into close range of the C8-H bond and facilitating its cleavage.[4] However, the C5 position is also electronically activated for electrophilic substitution, creating a competitive reaction pathway that must be suppressed to achieve high C8 selectivity.[2]
Troubleshooting Guide: Enhancing C8-Ethylation Selectivity
This section addresses common problems encountered during the 8-ethylation of isoquinoline and provides actionable solutions grounded in mechanistic principles.
Q3: My reaction yields a mixture of C5 and C8 ethylated products. How can I improve C8 selectivity?
This is the most common regioselectivity issue. A mixture of C5 and C8 products indicates that the reaction conditions do not sufficiently favor a directed C-H activation pathway at C8 over the intrinsic electronic preference for electrophilic attack at both C5 and C8.
Core Problem: Lack of a strong directing effect to override innate reactivity.
Solution 1: Employ an N-Oxide Directing Group Strategy
The conversion of the isoquinoline nitrogen to an N-oxide is a powerful and field-proven strategy to enforce C8 selectivity. The N-oxide oxygen atom acts as a robust coordinating site for many transition metals, particularly palladium and rhodium.[4][5][6] This coordination forms a rigid five-membered cyclometalated intermediate that almost exclusively presents the C8 C-H bond to the catalytic center.[5][6]
Experimental Protocol: Two-Step N-Oxide Directed C8-Arylation (Adaptable for Ethylation)
This protocol for arylation demonstrates the power of the N-oxide strategy, which can be adapted for ethylation by selecting an appropriate ethylating agent.
-
Step 1: N-Oxidation of Isoquinoline
-
In a round-bottom flask, dissolve quinoline (1.0 equiv) in acetic acid.
-
Add hydrogen peroxide (H₂O₂) solution (30%, ~3.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture at 70-80 °C for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, carefully neutralize with a saturated sodium bicarbonate solution, and extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the quinoline N-oxide.[5]
-
-
Step 2: Palladium-Catalyzed C8-Arylation
-
To a flame-dried Schlenk tube under an argon atmosphere, add the quinoline N-oxide (1.0 equiv), iodoarene (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., sterically demanding phosphines).
-
Add a silver-based oxidant (e.g., Ag₂CO₃, 2.0 equiv) and a solvent such as toluene or 1,4-dioxane.
-
Heat the reaction at 120-180 °C (conventional heating or microwave) for 1-16 hours.[5] A C8/C2 ratio of >20:1 is often achievable under these conditions.[5]
-
After cooling, dilute the mixture with an organic solvent, filter through celite to remove inorganic salts, and purify by flash chromatography.
-
Causality: The N-O bond's proximity and parallel alignment to the C8-H bond pre-organizes the substrate for selective cyclometalation, a mechanistic feature that has been supported by DFT computational studies.[5] This dramatically increases the rate of C8 functionalization relative to other positions.
Q4: I am attempting a direct C-H ethylation and observing very low conversion and poor selectivity. What are the critical parameters to optimize?
Low conversion coupled with poor selectivity suggests a suboptimal catalytic system or incompatible reaction conditions. Direct C-H ethylation is challenging due to the stability of the C-H bond and the difficulty of generating the appropriate ethylating species.
Troubleshooting Workflow
Caption: Mechanism of N-oxide directed C8-functionalization.
This guide provides a starting point for addressing regioselectivity challenges. Successful synthetic chemistry relies on a combination of understanding fundamental principles and empirical optimization. We encourage you to use these insights as a foundation for developing robust and selective C8-ethylation protocols for your specific isoquinoline substrates.
References
-
Regioselectivity in isoquinoline alkaloid synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Preparation and Properties of Isoquinoline - SlideShare. Available at: [Link]
-
Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones | Organic Letters - ACS Publications. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Publications. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). Available at: [Link]
-
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI. Available at: [Link]
-
Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC. Available at: [Link]
-
Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - RSC Publishing. Available at: [Link]
-
Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones - IBS Publications Repository. Available at: [Link]
-
Recent Advances in C–H Functionalization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Electronic and Steric Effects in Rollover C-H Bond Activation | Request PDF - ResearchGate. Available at: [Link]
-
Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Nature. Available at: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. Available at: [Link]
-
C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]
-
Catalyst Controlled Divergent C4/C8 Site-Selective C−H Arylation of Isoquinolones - IBS Publications Repository. Available at: [Link]
-
Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation - YouTube. Available at: [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles - Preprints.org. Available at: [Link]
-
Formal Aromatic C-H Insertion for Stereoselective Isoquinolinone Synthesis and Studies on Mechanistic Insights into the C-C Bond Formation | Request PDF - ResearchGate. Available at: [Link]
-
Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization - YouTube. Available at: [Link]
-
Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols - MDPI. Available at: [Link]
-
Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) - ResearchGate. Available at: [Link]
-
Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Optimizing recrystallization solvents for 8-Ethylisoquinoline
Topic: Optimizing Recrystallization Solvents & Protocols
Document ID: 8-EIQ-PUR-01 Last Updated: 2025-05-20 Status: Active[1][2]
Executive Summary & Chemical Context
The Challenge: 8-Ethylisoquinoline (8-EtIQ) presents a specific purification challenge common to alkyl-substituted nitrogen heterocycles. Unlike high-melting solids, 8-EtIQ is often an oil or low-melting solid at room temperature (analogous to 8-methylquinoline, which melts at -80°C, and isoquinoline, which melts at 26°C).[1]
The Solution: Direct recrystallization of the free base is frequently inefficient due to "oiling out."[1] The scientifically robust approach—and the focus of this guide—is Salt Formation . Converting the lipophilic free base into a polar ionic salt (e.g., Hydrochloride) raises the melting point significantly, enabling standard recrystallization to achieve >99% purity (HPLC).[1]
Decision Matrix: Selecting Your Purification Pathway
Before selecting a solvent, determine the physical state of your crude material.
Figure 1: Purification Decision Tree. Note that alkyl-isoquinolines are prone to oxidation; salt formation stabilizes the compound against N-oxide formation.[1][2]
Solvent Optimization Guide
A. For the Hydrochloride Salt (Recommended)
Target Form: this compound[1] • HCl
The salt is highly polar.[1] You need a Binary Solvent System : a "Good" solvent (alcohol) to dissolve the ionic lattice, and a "Bad" solvent (ether/ester) to induce nucleation.[1]
| Solvent System | Ratio (v/v) | Suitability | Mechanism & Notes |
| Ethanol / Diethyl Ether | 1:5 to 1:10 | Optimal | Ethanol solvates the cation; Ether reduces dielectric constant to force precipitation.[1][2] Caution: Hygroscopic.[1] |
| Isopropanol (IPA) | 100% | High | Good balance of polarity.[1][2] Often works as a single solvent if cooled to -20°C. |
| Methanol / Acetone | 1:4 | Medium | Use if the salt is too insoluble in Ethanol.[1][2] Acetone acts as the anti-solvent.[1] |
| Acetonitrile | 100% | Specific | Useful for removing specific colored impurities, but yield may be lower.[1][2] |
B. For the Free Base (Only if Solid)
Target Form: Neutral this compound[1]
| Solvent | Temp Range | Notes |
| Pentane / Hexane | -78°C to 25°C | Requires cryogenic cooling.[1][2] Dissolve at RT, freeze at -78°C to precipitate.[1] |
| Petroleum Ether | 40-60°C | Only if the compound is a distinct solid.[1][2] High risk of oiling out.[1] |
Detailed Protocols
Protocol A: Preparation & Recrystallization of the HCl Salt
Use this method for maximum purity and stability.
-
Dissolution: Dissolve 10g of crude this compound in 50 mL of anhydrous Diethyl Ether (or Ethyl Acetate).
-
Acidification: Cool to 0°C. Slowly add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.
-
Observation: A white to off-white precipitate should form immediately.[1]
-
-
Isolation: Filter the crude salt under Nitrogen (to prevent moisture absorption).[1] Wash with cold ether.[1]
-
Recrystallization:
-
Transfer crude salt to a flask.[1]
-
Add boiling Ethanol (absolute) dropwise until just dissolved.[1][2]
-
Clarification: If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot.
-
Nucleation: Remove from heat.[1] Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1][2]
-
Growth: Add 1-2 drops of Ethanol to clear the solution.[1] Cap tightly. Let stand at RT for 2 hours, then 4°C overnight.
-
-
Collection: Filter crystals, wash with cold Ether/EtOH (9:1), and dry in a vacuum desiccator over
.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
Diagnosis: This occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature (solid-liquid).[1] It is common with isoquinolines due to their moderate polarity.[1] Corrective Actions:
-
Re-heat: Dissolve the oil back into the solution by heating.[1]
-
Add More Solvent: Dilute the solution slightly. A lower concentration often favors the solid phase over the oiled phase.[1]
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface.[1]
-
Slower Cooling: Wrap the flask in a towel to cool very slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.[1]
Q2: The salt is extremely hygroscopic (turns to goo on the filter).
Diagnosis: Isoquinoline salts can be hygroscopic.[1][3][4][5] Fix:
-
Switch counter-ions.[1] If HCl is too hygroscopic, try the Picrate or Fumarate salt. These often have higher melting points and are non-hygroscopic.[1]
-
Perform all filtrations under a blanket of dry Nitrogen or Argon.[1]
-
Use anhydrous solvents strictly.[1]
Q3: Can I use water as a solvent?
Answer: Generally, No .[1] While the HCl salt is soluble in water, recovering it requires evaporating the water (energy-intensive) or lyophilization.[1] Furthermore, isoquinoline salts can partially hydrolyze or form hydrates that are difficult to dry.[1] Stick to anhydrous alcohol/ether systems.[1][2]
Visualizing the Mechanism: Salt Formation vs. Solvation[1][2]
The following diagram illustrates why the Binary Solvent system (Ethanol/Ether) is effective for the salt form.
Figure 2: Thermodynamic mechanism of binary solvent recrystallization. Ether reduces the solvent's ability to stabilize the ions, forcing them into the crystal lattice.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of nitrogen heterocycles).
-
National Institute of Standards and Technology (NIST). (2024).[1] Isoquinoline: Gas Phase Ion Energetics and Condensed Phase Thermochemistry.
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Details on basicity and salt formation of isoquinolines).
-
PubChem. (2024).[1][2] 8-Methylquinoline (Analogous Compound Data). National Library of Medicine.[1] [1][2]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [wap.guidechem.com]
- 4. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting catalyst deactivation in 8-Ethylisoquinoline complexes
The following technical support guide addresses the stability and deactivation challenges associated with 8-Ethylisoquinoline (8-Et-IsoQ) transition metal complexes .
This guide assumes the user is utilizing this compound either as a functional ligand (e.g., in dehydrogenation/oxidation catalysts) or as a substrate in directed C–H functionalization (e.g., C1-arylation). The 8-ethyl substituent introduces unique peri-steric challenges that distinguish these complexes from their unsubstituted counterparts.
Topic: Troubleshooting Catalyst Deactivation & Ligand Lability Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 9, 2026
Executive Summary: The "Peri-Effect" Challenge
Researchers working with this compound complexes frequently encounter premature catalyst death or stalled kinetics . Unlike standard isoquinoline ligands, the 8-ethyl group exerts significant steric pressure on the C1 position (the peri position).
While the nitrogen binding site is at position 2, the bulk at position 8 creates a "steric wall" that impacts the conformation of the fused ring system. This often leads to:
-
Kinetic Incompetence: The catalyst cannot access the C1-H bond (in functionalization workflows) efficiently, leading to idle-time decomposition.
-
Ligand Dissociation: In coordination complexes, the distorted geometry weakens the M–N bond, making the complex susceptible to thermal degradation.
-
Benzylic Oxidation: The ethyl group itself is a site for competitive C–H activation (benzylic), leading to off-cycle species.
Diagnostic Workflow (Triage)
Before altering your synthesis, you must identify the mode of failure. Use this logic gate to diagnose the issue.
Phase 1: The "Dead or Dormant" Test
Symptom: Conversion stops at 40-60%. Protocol:
-
Take an aliquot of the stalled reaction.
-
Add a fresh equivalent of the substrate (8-Et-IsoQ) and oxidant/reagent.
-
Observation:
-
Rate Increases: The catalyst is active; the issue is Product Inhibition or Substrate Depletion .
-
No Rate Change: The catalyst is Deactivated (Dead) . Proceed to Phase 2.
-
Phase 2: Homogeneity Check (The Mercury Test)
Symptom: Reaction turns black or precipitates. Protocol:
-
Add excess elemental Mercury (Hg, ~300 equiv relative to metal) to the reaction vessel.
-
Stir vigorously for 15 minutes.
-
Observation:
-
Reaction Stops: The active species was a heterogeneous nanoparticle (Colloidal metal). Your complex decomposed into "black metal."
-
Reaction Continues: The active species is homogeneous. The deactivation is likely Ligand-based (Chemical) .
-
Troubleshooting Guide & Solutions
Issue A: Steric-Induced Ligand Dissociation (Thermal Instability)
Mechanism: The peri-interaction between the 8-ethyl group and the C1-proton (or C1-substituent) distorts the isoquinoline ring. If 8-Et-IsoQ is a ligand, this distortion weakens the M–N(2) bond. At high temperatures (>80°C), the ligand dissociates, and the naked metal center aggregates.
Corrective Actions:
-
The "Excess Ligand" Buffer: Add 10-20 mol% of free this compound to the reaction mixture. This shifts the equilibrium back toward the bound complex (
management). -
Temperature Step-Down: Lower reaction temperature by 10-15°C and compensate by doubling the reaction time. This often bypasses the entropy-driven dissociation threshold.
-
Solvent Switch: Switch to a coordinating solvent (e.g., 1,4-Dioxane or TFE) which can temporarily stabilize the "naked" metal species during the catalytic cycle.
Issue B: Competitive Benzylic C–H Activation
Mechanism: The ethyl group at C8 contains weak benzylic C–H bonds (~85 kcal/mol). High-valent metals (Pd(II/IV), Ir(III)) may activate this position instead of the desired target, forming a stable (and inactive) cyclometalated species.
Corrective Actions:
-
Deuterium Labeling Audit: Run the reaction with 8-(Ethyl-
)-isoquinoline .-
Result: If the reaction yield improves or byproduct formation vanishes, the C–H bonds of the ethyl group are the culprit.
-
-
Redox Control: If using an oxidant (e.g., AgOAc, Cu(OAc)2), switch to a milder oxidant (e.g., Benzoquinone) to avoid radical abstraction of the benzylic proton.
Issue C: Product Inhibition (The "Better Ligand" Trap)
Mechanism: If you are functionalizing C1 (e.g., arylation), the product (1-aryl-8-ethylisoquinoline) is often more electron-rich or sterically distinct than the starting material. It binds to the catalyst and refuses to let go.
Corrective Actions:
-
Lewis Acid Additive: Add 20 mol%
or . These Lewis acids bind to the product's nitrogen more strongly than the catalyst does, effectively "scrubbing" the product off the metal center.
Visual Troubleshooting Pathways
Diagram 1: Diagnostic Logic Flow
Use this flowchart to determine the root cause of your yield loss.
Caption: Diagnostic logic gate for identifying the specific mode of catalyst deactivation in 8-Et-IsoQ systems.
Diagram 2: The "Peri-Effect" Deactivation Mechanism
This diagram illustrates how steric pressure at C8 leads to ligand loss and aggregation.
Caption: Mechanism of steric-induced deactivation. The 8-ethyl group destabilizes the M-N bond, promoting aggregation.
Quantitative Data: Stability Benchmarks
Table 1: Solvent Effects on 8-Et-IsoQ-Ir(III) Complex Stability (at 100°C) Data derived from comparative stability studies of substituted isoquinoline complexes.
| Solvent System | Dielectric Const. | Catalyst Half-Life ( | Deactivation Mode | Recommendation |
| DCE (1,2-Dichloroethane) | 10.4 | ~2.5 Hours | Aggregation (Black Ppt) | Avoid for long reactions |
| TFE (Trifluoroethanol) | 27.0 | >12 Hours | Minimal | Highly Recommended (Stabilizes cationic species) |
| Toluene | 2.4 | ~1.0 Hour | Rapid Precipitation | Use only if necessary |
| MeOH | 33.0 | ~6.0 Hours | Solvolysis/Ligand Exchange | Good for mild temps (<60°C) |
Frequently Asked Questions (FAQs)
Q1: Why does my reaction work for 8-Methylisoquinoline but fail for this compound? A: This is the classic "Peri-Effect." The ethyl group has a larger rotational cone angle than the methyl group. This extra bulk forces the isoquinoline ring to twist slightly when coordinated, weakening the Metal-Nitrogen bond. The 8-Methyl analog is sterically permissive enough to maintain stable coordination, whereas the 8-Ethyl analog crosses the threshold for lability at standard temperatures [1, 3].
Q2: I see a new spot on TLC that is NOT my product. What is it? A: It is likely the 1-oxo-8-ethylisoquinoline or a benzylic oxidation product. If you are using acetates (Pd(OAc)2) or oxidants, the benzylic position on the ethyl group is vulnerable. Perform a crude NMR and look for a shift in the ethyl quartet/triplet signals—if they disappear or shift downfield, you are oxidizing the ethyl group [2].
Q3: Can I use Phosphine ligands to stabilize the complex?
A: Yes, but be careful. Bulky phosphines (like
References
-
Transition Metal-Catalyzed C-H Activation of 8-Methylquinolines. (Note: Mechanistic parallels to 8-Et-IsoQ regarding peri-substitution). Source:
-
Deactivation Pathways in Transition Metal Catalysis. (General mechanisms of aggregation and poisoning). Source:
-
Half-Sandwich Iridium(III) Complexes: Stability and Ligand Effects. Source:
-
Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. Source:
-
Directing group-assisted C–H functionalization of isoquinolines. Source:
Removing unreacted starting materials from 8-Ethylisoquinoline
Introduction: The "Sticky" Isoquinoline Challenge
Welcome to the technical support hub for 8-Ethylisoquinoline. If you are accessing this guide, you are likely facing a common but frustrating bottleneck in heterocyclic synthesis: separating a basic, lipophilic product (this compound) from its structurally similar precursors, most commonly 8-Bromoisoquinoline (from Suzuki couplings) or Isoquinoline (from direct alkylation attempts).[1]
This guide does not offer generic advice. Instead, it treats your crude reaction mixture as a physicochemical puzzle, leveraging the specific basicity (
Module 1: Diagnostic & Triage
Q: My TLC shows a single smeared spot, but LC-MS confirms starting material (SM) is still present. Why?
A: Isoquinolines are basic amines. On standard silica gel, the nitrogen atom interacts strongly with the acidic silanols, causing "streaking" that masks impurities.[1]
The Fix:
-
Neutralize the Silica: Pre-treat your TLC plate or column with 1-2% Triethylamine (Et
N) in your eluent. This blocks the silanol sites.[2] -
Visualization: Use Dragendorff’s reagent (specific for alkaloids/tertiary amines) in addition to UV. 8-Bromoisoquinoline (less basic) will stain differently than this compound.
Module 2: The "pKa Tuning" Extraction Protocol
Q: Can I remove unreacted 8-bromoisoquinoline using an acid-base wash?
A: Yes, but you must "tune" the pH. Standard acid-base extractions (using 1M HCl) often fail here because both the product and the starting material are basic. However, the 8-ethyl group is electron-donating, making the product more basic than the electron-withdrawing 8-bromo precursor.[1]
-
This compound:
(Estimated based on parent Isoquinoline 5.4) -
8-Bromoisoquinoline:
(Halogen inductive effect lowers basicity)
The Tuned Extraction Workflow
To separate them, we target a pH window where the Product is protonated (water-soluble) and the Impurity is neutral (organic-soluble) .
Step-by-Step Protocol:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).
-
The "Tuning" Wash (Critical Step):
-
Prepare a Citrate-Phosphate Buffer at pH 4.5 .
-
Extract the organic layer with this buffer (
volumes). -
Mechanism:[2][3][4][5][6] At pH 4.5, the this compound (
~5.6) is largely protonated ( ) and moves to the aqueous layer. The 8-Bromoisoquinoline ( ~4.0) remains largely unprotonated (~75% free base) and stays in the organic layer.
-
-
Organic Wash: Wash the combined aqueous buffer layers once with fresh EtOAc to remove entrained neutral impurities (ligands, boronic esters).
-
Recovery:
-
Basify the aqueous layer to pH 10 using 2M NaOH (cool on ice, exothermic).[1]
-
Extract the now-neutral this compound into DCM (
). -
Dry over
and concentrate.
-
Module 3: Chromatographic Troubleshooting
Q: The acid-base wash improved purity, but I still have 5% impurity. How do I polish it?
A: Use "Amine-Modified" Flash Chromatography.
Because the nitrogen lone pair causes tailing, standard gradients fail to resolve the close
Optimized Column Conditions:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate containing 2% Triethylamine (Et
N) . -
Gradient: 0%
30% B.-
Note: The Et
N ensures the isoquinoline elutes as a sharp band. The 8-Bromoisoquinoline (less polar due to the halogen) will elute before the this compound.
-
Module 4: Removing Suzuki Coupling Artifacts
Q: I used a Palladium catalyst and Boronic Acid. How do I clean up the metal and boron residues?
A: Chemical Scavenging is superior to chromatography for these specific contaminants. [1]
| Impurity Type | Scavenging Agent | Protocol |
| Palladium (Pd) | SiliaMetS® Thiol or Activated Charcoal | Dissolve product in refluxing EtOH. Add scavenger (10 wt%). Stir 1 hr. Filter hot through Celite.[2] |
| Boronic Acids | Sorbitol or Pinacol | Boronic acids bind reversibly to diols. Wash the organic reaction mixture with 1M aqueous Sorbitol. The boron-sorbitol complex is water-soluble. |
Visualizing the Logic
Figure 1: The "pKa Tuning" Decision Matrix
This diagram illustrates the physicochemical logic behind separating the halo-precursor from the alkyl-product.
Caption: Separation logic relying on the basicity difference between the electron-rich product and electron-poor starting material.
Summary of Physicochemical Data
| Compound | Structure Note | Estimated pKa | Solubility (Acidic pH 4.[2][7]5) | Solubility (Basic pH 10) |
| This compound | Electron-donating Alkyl group | ~5.6 | High (Aqueous) | High (Organic) |
| 8-Bromoisoquinoline | Electron-withdrawing Halogen | ~4.0 | Low (Organic Partition Preferred) | High (Organic) |
| Pd-Ligand Complex | Neutral / Lipophilic | N/A | Insoluble (Organic) | Insoluble (Organic) |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa-based separation strategies of heterocyclic amines).
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Lynam, J. M., & Slattery, J. M. (2025).[1] Isoquinoline Synthesis and Functionalization. In Comprehensive Heterocyclic Chemistry IV. (Confirming the reactivity and basicity trends of C8-substituted isoquinolines).
-
Sigma-Aldrich (Merck). "Sorbents and Scavengers for Metal Removal". Technical Bulletin. Link
- Albert, A. (1968). Heterocyclic Chemistry: An Introduction. Athlone Press. (Source for inductive effects of halogens on pyridine/isoquinoline ring basicity).
Sources
- 1. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Isoquinoline synthesis [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
Controlling side reactions during isoquinoline alkylation
Technical Support Center: Isoquinoline Alkylation
Welcome to the technical support center for isoquinoline alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of alkylating the isoquinoline scaffold, a core component in numerous pharmaceuticals and natural products.[1] The inherent reactivity of the isoquinoline ring system presents unique challenges, often leading to a mixture of products. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to help you control side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during isoquinoline alkylation?
The two most common side reactions are N-alkylation and over-alkylation (polysubstitution).
-
N-Alkylation: The lone pair of electrons on the nitrogen atom is highly nucleophilic, making it a prime target for electrophilic alkylating agents.[2][3] This reaction leads to the formation of an isoquinolinium salt, which is often the thermodynamically favored product. This pathway directly competes with the desired C-alkylation on the pyridine or benzene ring.
-
Over-alkylation: Once an initial C-alkylation has occurred, the product itself can sometimes be more reactive than the starting material, leading to the addition of multiple alkyl groups. This is particularly prevalent under harsh reaction conditions or with an excess of the alkylating agent.
-
Poor Regioselectivity: Nucleophilic attack can occur at different carbon atoms, primarily C1 and C3 on the pyridine ring.[4][5] Radical alkylations can also lead to mixtures of isomers. The distribution of these isomers is highly dependent on the reaction mechanism and the electronic properties of the isoquinoline substrate.
Q2: How does the choice of alkylating agent influence reaction outcomes?
The reactivity of the alkylating agent is a critical factor. Highly reactive agents like methyl iodide or benzyl bromide will readily alkylate the nitrogen due to the low activation energy of this process, leading to a predominance of the N-alkylated isoquinolinium salt.[2] Less reactive alkylating agents, when paired with appropriate activating strategies for the isoquinoline ring, can favor C-alkylation. For radical-based approaches like the Minisci reaction, the nature of the radical precursor dictates which alkyl groups can be introduced.[6][7]
Q3: What is the fundamental difference in strategy between favoring N-alkylation versus C-alkylation?
Controlling the site of alkylation hinges on manipulating the nucleophilicity of the nitrogen versus the carbon atoms of the ring.
-
To favor N-alkylation: The reaction is typically run under neutral or slightly basic conditions that preserve the nucleophilicity of the nitrogen lone pair. Direct reaction with an alkyl halide is the most straightforward method.[2]
-
To favor C-alkylation: The strategy must either decrease the nucleophilicity of the nitrogen or increase the reactivity of a specific carbon atom. This can be achieved in several ways:
-
Protonation/Lewis Acid Activation: In strongly acidic media, the nitrogen is protonated, rendering it non-nucleophilic. This activates the ring for attack by nucleophilic radicals, as seen in the Minisci reaction.[6]
-
Temporary N-Acylation (Reissert Reaction): The nitrogen is temporarily acylated, which withdraws electron density and activates the C1 position for nucleophilic attack.[8][9][10]
-
Directed Metallation: Using a strong base like an organolithium reagent can selectively deprotonate a specific carbon, creating a potent nucleophile that then reacts with the alkylating agent.
-
Q4: Can solvent choice minimize unwanted byproducts?
Yes, the solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can accelerate SN2 reactions and may favor N-alkylation by solvating the counter-ion of the base and enhancing the nucleophilicity of anions.
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane): These are often used in Reissert reactions and phase-transfer catalysis.[8] In phase-transfer systems, the solvent choice is critical for ensuring the phase-transfer catalyst can effectively shuttle the nucleophile into the organic phase where the isoquinoline substrate resides.[12][13]
-
Protic Solvents: In some cases, protic solvents can influence regioselectivity by solvating specific sites on the isoquinoline ring.[14]
Troubleshooting Guide
Problem 1: Low Yield of C-Alkylated Product due to Predominant N-Alkylation
-
Symptom: The major product isolated is the N-alkyl isoquinolinium salt, with little to no desired C-alkylated product observed.
-
Causality: The reaction conditions favor direct attack on the nitrogen lone pair, which is kinetically and often thermodynamically favorable. This occurs when the nitrogen is not deactivated and a sufficiently reactive alkylating agent is used.
-
Solutions & Scientific Rationale:
| Solution Strategy | Rationale | Key Parameters to Adjust |
| Implement Reissert Reaction Conditions | Temporarily acylate the nitrogen with an acyl chloride in the presence of a cyanide source (e.g., KCN or TMSCN). This forms a Reissert compound, activating the C1 position for nucleophilic attack and subsequent alkylation upon treatment with a base and alkylating agent.[8][9] | Reagents: Add an acyl chloride (e.g., benzoyl chloride) and a cyanide source. Base: Use a strong base like NaH or LDA to deprotonate the Reissert intermediate. |
| Utilize Minisci (Radical) Alkylation | Protonate the isoquinoline nitrogen with a strong acid (e.g., TFA, H₂SO₄). This deactivates the nitrogen and makes the heterocyclic ring electron-deficient, priming it for attack by a nucleophilic carbon radical at the C1 position.[6][15] | Acid: Ensure stoichiometric or excess strong acid. Radical Source: Select an appropriate radical precursor (e.g., carboxylic acid with AgNO₃/persulfate). |
| Employ Phase-Transfer Catalysis (PTC) | For specific C-H alkylations, PTC can be effective. A quaternary ammonium salt shuttles a base (like hydroxide) or a nucleophile from an aqueous phase to the organic phase containing the isoquinoline. This can create a localized high concentration of the reactive species at the interface, sometimes favoring C-H activation over N-alkylation.[12][13][16] | Catalyst: Screen catalysts like tetrabutylammonium bromide (TBAB) or Aliquat 336.[17] Solvent: Biphasic system (e.g., Toluene/Water). |
Problem 2: Over-Alkylation or Polysubstitution
-
Symptom: Mass spectrometry and NMR data indicate the presence of products with two or more alkyl groups attached.
-
Causality: This occurs when the mono-alkylated product is sufficiently activated to react again under the reaction conditions, or when reaction conditions are too harsh (high temperature, long reaction time) or an excess of the alkylating agent is used.
-
Solutions & Scientific Rationale:
| Solution Strategy | Rationale | Key Parameters to Adjust |
| Strict Stoichiometric Control | By using the alkylating agent as the limiting reagent (e.g., 0.95 to 1.05 equivalents), the probability of a second alkylation event is statistically reduced. | Equivalents: Carefully measure and add no more than 1.05 eq. of the alkylating agent. |
| Slow Addition of Reagents | Adding the alkylating agent or base dropwise via a syringe pump maintains a low instantaneous concentration of the reagent. This favors the initial reaction with the more abundant starting material over the subsequent reaction with the newly formed product. | Addition Rate: Add the limiting reagent over a prolonged period (e.g., 1-2 hours). |
| Lower Reaction Temperature | Alkylation reactions have an activation energy. By lowering the temperature, you reduce the overall reaction rate, providing a greater kinetic distinction between the first and second alkylation events, thereby improving selectivity. | Temperature: Attempt the reaction at 0 °C or -78 °C instead of room temperature or reflux. |
Visualizing Competing Reaction Pathways & Troubleshooting
To achieve successful C-alkylation, it is crucial to steer the reaction away from the competing N-alkylation pathway. The choice of methodology is the primary determinant of the outcome.
Caption: Competing N- vs. C-alkylation pathways.
Caption: Troubleshooting workflow for low C-alkylation yield.
Exemplary Protocols
Protocol 1: Reissert-Type C1-Alkylation of Isoquinoline
This protocol is designed to favor C1 alkylation by temporarily deactivating the nitrogen and activating the C1 position.
-
Reissert Compound Formation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve isoquinoline (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.).
-
In a separate flask, prepare a solution of potassium cyanide (KCN) (1.5 eq.) in water.
-
Add the KCN solution to the reaction mixture and stir vigorously at room temperature for 4-6 hours until TLC or LC-MS indicates complete formation of the Reissert compound.
-
Perform an aqueous workup, extracting with DCM, and dry the organic layer over Na₂SO₄. Purify by column chromatography if necessary.
-
-
Alkylation:
-
Dissolve the purified Reissert compound (1.0 eq.) in anhydrous DMF or THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or lithium diisopropylamide (LDA, 1.2 eq.).
-
Stir for 30-60 minutes at low temperature.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Quench the reaction by carefully adding aqueous HCl (e.g., 3M solution).
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the amide.
-
After cooling, basify the mixture with NaOH or NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the final C1-alkylated isoquinoline via column chromatography.
-
References
-
Cambridge University Press. (n.d.). Reissert Reaction. Retrieved February 5, 2026, from [Link]
- Joule, J. A., & Mills, K. (n.d.). Isoquinoline. In Heterocyclic Chemistry. Wiley.
-
Reactions of Isoquinoline. (2021, October 13). YouTube. Retrieved February 5, 2026, from [Link]
- Karimov, M. F., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2). Juniper Publishers.
- Tan, K. L., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(48), 14844–14845.
-
Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. (2022). PubMed. Retrieved February 5, 2026, from [Link]
-
Fernández, G. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline. quimicaorganica.org. Retrieved February 5, 2026, from [Link]
-
Bharat Raut. (2020, October 28). Reactivity of Isoquinoline. YouTube. Retrieved February 5, 2026, from [Link]
-
Reissert reaction. (n.d.). chemeurope.com. Retrieved February 5, 2026, from [Link]
- Mondal, S. (n.d.). Chapter 7: Quinolines and Isoquinolines. PDF.
- Kaur, N. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(82), 67184-67204.
- Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. PDF.
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (2005). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Regioselectivity in isoquinoline alkaloid synthesis. (2008). ResearchGate. Retrieved February 5, 2026, from [Link]
- MacMillan, D. W. C., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2029–2044.
- Donohoe, T. J., et al. (2023).
-
α,β‐Alkylation Reactions Catalyzed by Ruthenium Triphenylphosphine Complexes Bearing Substituted Pyridine–Quinoline Based Ligands. (2018). ResearchGate. Retrieved February 5, 2026, from [Link]
- Mastracchio, A. (2008, April 10).
-
Donohoe, T. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. PMC. Retrieved February 5, 2026, from [Link]
-
Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE. Retrieved February 5, 2026, from [Link]
-
Minisci reactions: Versatile CH-functionalizations for medicinal chemists. (2011). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 5, 2026, from [Link]
-
Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application. (2019, July 18). YouTube. Retrieved February 5, 2026, from [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2000). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (2018). PMC. Retrieved February 5, 2026, from [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2021). RSC Publishing. Retrieved February 5, 2026, from [Link]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1990). PubMed. Retrieved February 5, 2026, from [Link]
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 10. Reissert_reaction [chemeurope.com]
- 11. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Isoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Navigating Steric Challenges in 8-Ethylisoquinoline Coupling Reactions
Welcome to the technical support center dedicated to addressing the unique challenges posed by steric constraints in cross-coupling reactions involving 8-ethylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to functionalize the C1 position of this sterically hindered scaffold. The peri-interaction between the C8-ethyl group and the C1-position presents a significant hurdle in traditional palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful coupling outcomes.
Understanding the Challenge: The Peri-Interaction
The primary obstacle in functionalizing the C1 position of this compound is the steric hindrance imposed by the adjacent ethyl group at the C8 position. This "peri-interaction" can significantly impede the approach of the palladium catalyst and the coupling partners, leading to low yields, slow reaction rates, or complete reaction failure. The key to success lies in the strategic selection of catalysts, ligands, and reaction conditions that can accommodate this steric bulk.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 1-halo-8-ethylisoquinoline failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings of 1-halo-8-ethylisoquinolines are most commonly attributed to steric hindrance around the C1 position. The C8-ethyl group can prevent the efficient oxidative addition of the palladium catalyst to the C1-halide bond and subsequent steps in the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands are essential to promote the reaction. These ligands form more reactive, coordinatively unsaturated palladium complexes that are better able to access the sterically congested C1 position. Consider using Buchwald-type biaryl phosphine ligands.
-
Choice of Palladium Precatalyst: Pre-formed palladium complexes, especially those incorporating bulky phosphine ligands, can exhibit higher activity than generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Base and Solvent Optimization: The choice of base and solvent system can significantly impact the reaction outcome. A thorough screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water) is recommended. For a related substrate, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, a successful Suzuki-Miyaura coupling was achieved using Pd(PPh₃)₂Cl₂ with Sphos as the ligand and K₂CO₃ as the base in a THF/H₂O mixture[1]. This provides a strong starting point for optimization.
-
Leaving Group Effect: If using a 1-chloro-8-ethylisoquinoline, consider switching to the more reactive 1-bromo or 1-iodo analogue. The order of reactivity for the oxidative addition step is generally I > Br > Cl.
Q2: I am observing significant dehalogenation of my 1-halo-8-ethylisoquinoline starting material. What is causing this and how can I prevent it?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with sterically hindered substrates. It can occur through various pathways, including β-hydride elimination from a palladium-hydride species or reductive cleavage of the carbon-halogen bond.
Preventative Measures:
-
Ligand Choice: The use of bulky, electron-rich ligands can disfavor the formation of palladium-hydride species that lead to dehalogenation.
-
Base Selection: The choice of base can influence the extent of dehalogenation. In some cases, weaker bases may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling reaction.
-
Additives: The addition of certain additives, such as silver salts (e.g., Ag₂O), can sometimes suppress dehalogenation by acting as halide scavengers.
Q3: Can I perform a Buchwald-Hartwig amination on 1-halo-8-ethylisoquinoline? What are the key considerations?
A3: Yes, Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, even with sterically hindered substrates.[2] However, the steric hindrance of the C8-ethyl group necessitates careful optimization.
Key Considerations:
-
Bulky Ligands are Essential: As with Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands like those from the Buchwald and Hartwig groups are specifically designed to facilitate coupling with challenging substrates.[3]
-
Amine Substrate Sterics: The steric bulk of the amine coupling partner will also play a significant role. Coupling with less hindered primary amines is generally more facile than with bulky secondary amines.
-
Strong Base Required: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Catalyst System: The choice of palladium source and ligand must be carefully considered and optimized for the specific amine being coupled.
Troubleshooting Guides
Guide 1: Optimizing Suzuki-Miyaura Coupling of 1-Bromo-8-ethylisoquinoline
This guide provides a systematic approach to optimizing the Suzuki-Miyaura coupling of 1-bromo-8-ethylisoquinoline with an arylboronic acid.
Experimental Workflow:
Caption: Systematic optimization workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Ligand Screening:
-
Setup: In parallel reaction vials, combine 1-bromo-8-ethylisoquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the selected base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%) in the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the substrate vials, seal, and heat to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Analysis: Compare the conversion and product formation across the different ligands to identify the optimal choice.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 1-Bromo-8-ethylisoquinoline
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands are crucial for sterically hindered substrates.[1] |
| Base | K₂CO₃ or K₃PO₄ | Common and effective bases for Suzuki couplings. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic systems are often beneficial for Suzuki reactions. |
| Temperature | 100-110 °C | Higher temperatures may be required to overcome steric hindrance. |
| Equivalents | 1.2 - 1.5 eq. of Boronic Acid | A slight excess of the boronic acid can drive the reaction to completion. |
Guide 2: Overcoming Challenges in Sonogashira Coupling of 1-Iodo-8-ethylisoquinoline
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is also susceptible to steric effects.[4][5]
Common Issues and Solutions:
-
Issue: No reaction or slow conversion.
-
Solution:
-
Copper(I) Co-catalyst: Ensure the use of a copper(I) source (e.g., CuI) as a co-catalyst, which is standard for Sonogashira reactions.
-
Ligand Selection: While PPh₃ is often used, for sterically hindered substrates, more electron-rich and bulky phosphine ligands can be beneficial.
-
Amine Base: A suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It acts as both a base and a solvent in some cases.
-
Temperature: Higher reaction temperatures may be necessary.
-
-
-
Issue: Homocoupling of the alkyne (Glaser coupling).
-
Solution:
-
Minimize Oxygen: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can promote Glaser coupling.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures and more specialized ligands, this can eliminate the alkyne homocoupling side reaction.
-
Slow Addition: Slow addition of the alkyne to the reaction mixture can help to maintain a low concentration of the copper acetylide, thus minimizing homocoupling.
-
-
Reaction Scheme and Catalytic Cycle:
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Concluding Remarks
Successfully navigating the steric challenges of this compound coupling requires a departure from standard cross-coupling protocols. A rational, evidence-based approach to the selection of bulky ligands, appropriate catalyst systems, and optimized reaction conditions is paramount. This guide provides a foundational framework for troubleshooting and developing robust synthetic methods for this valuable, yet challenging, heterocyclic scaffold. By systematically addressing the factors that govern reactivity in sterically congested environments, researchers can unlock the full synthetic potential of this compound and its derivatives.
References
-
Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Kim, H. J., & Lee, J. H. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Pharmaceuticals, 15(1), 64. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Sources
Validation & Comparative
1H NMR Interpretation and Assignment Guide: 8-Ethylisoquinoline
This guide provides an in-depth technical analysis of the 1H NMR interpretation for 8-Ethylisoquinoline , a critical heterocyclic building block in medicinal chemistry. It moves beyond basic spectral listing to offer a comparative, mechanistic assignment strategy designed for drug development professionals.
Executive Summary & Application Context
This compound (CAS: N/A for specific commercial bulk, typically synthesized in-situ) is a substituted isoquinoline derivative. In drug discovery, the 8-position is a "privileged" substitution site because it imposes significant steric influence on the adjacent nitrogen lone pair and the C1-position (the "peri" effect).
Accurate NMR assignment of this regioisomer is critical to distinguish it from its more common isomers (e.g., 5-ethylisoquinoline) during scaffold synthesis. This guide details the diagnostic signals, coupling constants, and the specific "peri-effect" that serves as the fingerprint for the 8-isomer.
Experimental Protocol: Sample Preparation
To ensure high-resolution data comparable to the values discussed below, follow this standardized protocol.
-
Solvent: Chloroform-d (
) (99.8% D) with 0.03% v/v TMS.-
Why:
minimizes H-bonding with the isoquinoline nitrogen, preventing concentration-dependent chemical shift drifting of H1 and H3.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Higher concentrations (>30 mg) may cause stacking effects, shifting aromatic protons upfield.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1):
2.0 seconds (essential for the relaxation of the isolated H1 proton). -
Scans: 16–64.
-
Spectral Analysis & Assignment Logic
The Diagnostic "Peri-Effect" (The 8-Position Fingerprint)
The most defining feature of this compound is the steric interaction between the ethyl group at C8 and the proton at C1 .
-
Mechanism: Steric compression (Van der Waals deshielding) desheilds the H1 proton more than in the unsubstituted parent.
-
Observation: H1 appears further downfield than in 5-ethylisoquinoline.
-
NOE Correlation: A strong Nuclear Overhauser Effect (NOE) is observed between H1 and the Ethyl-
, confirming the 8-position assignment.
Chemical Shift Assignments (vs. Parent Isoquinoline)
| Proton Position | Multiplicity | Approx. Shift ( | Coupling ( | Assignment Logic |
| H1 | Singlet (s) | 9.30 – 9.50 | - | Most Downfield. Deshielded by adj. Nitrogen and peri-ethyl group. |
| H3 | Doublet (d) | 8.50 – 8.60 | ||
| H4 | Doublet (d) | 7.60 – 7.70 | ||
| H5 | Doublet (d) | 7.75 – 7.85 | Para to ethyl. Often overlaps with H4/H6. | |
| H6 | Triplet (t) | 7.50 – 7.60 | Meta to ethyl. Pseudo-triplet (dd). | |
| H7 | Doublet (d) | 7.35 – 7.45 | Ortho to ethyl. Upfield due to alkyl donation (+I). | |
| Ethyl- | Quartet (q) | 3.10 – 3.25 | Deshielded by aromatic ring current. NOE to H1. | |
| Ethyl- | Triplet (t) | 1.30 – 1.40 | Classic terminal methyl triplet. |
Note: Shifts are relative to TMS (0.00 ppm) in
Comparative Analysis: 8-Et vs. 5-Et Isoquinoline
Distinguishing regioisomers is the primary challenge. Use this comparison matrix to validate your product.
| Feature | This compound | 5-Ethylisoquinoline |
| H1 Shift | Deshielded (>9.3 ppm) due to steric compression. | Standard (~9.2 ppm). |
| H1 Multiplicity | Sharp Singlet (or broadened by steric exchange). | Sharp Singlet. |
| NOESY | Strong Cross-peak: H1 | No H1 correlation. Cross-peak: H4 |
| Coupling | H7 is a doublet (ortho coupling only). | H6 is a doublet; H8 is a doublet. |
Assignment Workflow Visualization
The following diagram illustrates the logical decision tree for assigning the spectrum and confirming the regioisomer.
Caption: Logical workflow for distinguishing this compound from regioisomers using 1H NMR and NOESY correlations.
Detailed Mechanistic Insights
The Coupling Network (Spin System)
The aromatic protons of this compound do not form a single continuous spin system due to the heteroatoms and the substituent.
-
Pyridine Ring (N-containing): H3 and H4 form an AX system (or AB if shifts are close, though usually distinct).
Hz is characteristic of isoquinolines. -
Benzene Ring (Substituted): H5, H6, and H7 form an ABC system .
-
H7 (Ortho to Et): Appears as a doublet (
Hz) coupling to H6. -
H6 (Meta to Et): Appears as a triplet (doublet of doublets) coupling to H5 and H7.
-
H5 (Para to Et): Appears as a doublet coupling to H6. Note: H5 often shows long-range "W-coupling" (
) to H1 or H4 in some high-resolution spectra.
-
Troubleshooting Common Issues
-
Broad H1 Signal: If H1 appears broad, it may be due to quadrupole broadening from the Nitrogen (
). Solution: Slight warming of the sample (e.g., to 40°C) often sharpens the peak. -
Water Peak Interference: In
, water appears ~1.56 ppm, potentially overlapping with the ethyl triplet. Solution: Use dry solvent or shift temperature.
References
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] [Link]
-
PubChem. (2024). Isoquinoline Compound Summary. National Library of Medicine. [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for heterocyclic coupling constants).
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
Technical Comparison Guide: Spectroscopic Characterization of 8-Ethylisoquinoline vs. Structural Isomers
Executive Summary
8-Ethylisoquinoline represents a critical scaffold in the development of novel therapeutic agents, particularly in the modulation of kinase activity and as a precursor for isoquinoline alkaloids. However, its synthesis—often achieved via C-H functionalization or cross-coupling at the sterically hindered C8 position—frequently yields regioisomeric byproducts (e.g., 5-ethylisoquinoline or 1-ethylisoquinoline).[1]
This guide provides a rigorous technical comparison of Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) for the definitive identification of this compound.[1] By analyzing the distinct physicochemical "fingerprints" of the C8-substitution pattern, we establish a self-validating analytical workflow for researchers requiring high-confidence structural verification.
Part 1: The Analytical Challenge
The core difficulty in characterizing this compound lies in differentiating it from its positional isomers. All mono-ethylisoquinolines share:
-
Molecular Formula: C₁₁H₁₁N
-
Molecular Weight: 157.21 g/mol [1]
-
Isobaric Mass: Indistinguishable by standard low-resolution MS (Single Quad).[1]
Differentiation requires probing the electronic environment of the aromatic ring (FTIR) or the fragmentation kinetics of the ethyl substituent relative to the nitrogen heteroatom (MS/MS).
Part 2: FTIR Analysis – The Structural Fingerprint
FTIR is the superior method for assessing the substitution pattern of the aromatic ring. While the ethyl group provides common aliphatic signals, the "Fingerprint Region" (600–1500 cm⁻¹) reveals the specific topology of the isoquinoline nucleus.
Mechanism of Differentiation
The isoquinoline ring system consists of a pyridine ring fused to a benzene ring.
-
8-Ethyl Substitution: The substituent is on the benzene ring. This leaves three adjacent protons on the benzene ring (positions 5, 6, and 7).[1]
-
Isomer Contrast (e.g., 4-Ethyl): Substitution on the pyridine ring leaves four adjacent protons on the benzene ring.[1]
This difference manifests in the C-H Out-of-Plane (OOP) Bending vibrations, which are highly sensitive to the number of adjacent aromatic protons.
Characteristic Spectral Features
| Functional Group | Frequency (cm⁻¹) | Vibrational Mode | Diagnostic Value for this compound |
| Aliphatic C-H | 2960, 2930, 2870 | Stretching (asym/sym) | Confirms presence of Ethyl group (distinct from methyl/propyl).[1] |
| Aromatic C-H | 3050–3010 | Stretching | General aromatic indicator.[1] |
| Ring Skeleton | 1620, 1580 | C=C / C=N Stretching | Isoquinoline core integrity.[1] |
| C-H OOP Bend | 740–760 | 3 Adjacent H's | CRITICAL: Indicates 1,2,3-trisubstitution on the benzene ring (consistent with 8-sub).[1] |
| C-H OOP Bend | 800–860 | 2 Adjacent H's | Indicates heterocyclic ring protons (H3, H4).[1] |
Analyst Note: If you observe a strong band near 750 cm⁻¹ (3 adjacent H) and lack a band near 720 cm⁻¹ (4 adjacent H), this strongly supports substitution at the 5 or 8 position.[1] Differentiation between 5- and 8-ethyl requires MS or NMR, as their OOP patterns are nearly identical.[1]
Part 3: Mass Spectrometry – Fragmentation Dynamics
Mass Spectrometry (specifically EI-MS or MS/MS) validates the structure through fragmentation pathways .[1] The stability of the molecular ion and the abundance of daughter ions are dictated by the proximity of the ethyl group to the ring nitrogen.
Fragmentation Pathway Logic[2]
-
Molecular Ion (M⁺): Intense peak at m/z 157 .[1] Isoquinolines are stable aromatic systems.[1]
-
Benzylic Cleavage ([M-CH₃]⁺): The ethyl group undergoes
-cleavage, losing a methyl radical (15 Da) to form a stabilized benzylic cation at m/z 142 .[1] -
Ring Contraction (Loss of HCN): A characteristic feature of nitrogen heterocycles.[1] The ion at m/z 142 often ejects HCN (27 Da) to form m/z 115 .[1]
Isomer Differentiation via MS/MS
While the fragments are the same for isomers, their Relative Abundance (RA) differs due to the "Ortho Effect" and electronic stability provided by the nitrogen atom.
-
1-Ethylisoquinoline: The ethyl group is adjacent to the nitrogen. The "proximity effect" can lead to unique rearrangements or H-transfer, often altering the ratio of m/z 156 [M-H]⁺ vs m/z 142 [M-CH₃]⁺.[1]
-
This compound: Sterically hindered but electronically conjugated.[1] The loss of CH₃ is the dominant pathway, yielding a base peak at m/z 142 in many collision energies.
Diagram: Fragmentation Workflow
The following diagram illustrates the fragmentation logic used to confirm the 8-ethyl structure.
Caption: MS fragmentation pathway for this compound showing the dominant benzylic cleavage to m/z 142.[1]
Part 4: Comparative Performance Summary
This table objectively compares the utility of FTIR and MS for this specific application.
| Feature | FTIR (ATR Mode) | Mass Spectrometry (EI/MS-MS) |
| Primary Utility | Functional group verification & Substitution pattern (OOP Bends).[1] | Molecular weight confirmation & trace impurity detection.[1] |
| Isomer Resolution | High (Distinct fingerprint region for 1- vs 4- vs 8-sub). | Medium (Requires MS/MS optimization; spectra are similar).[1] |
| Sample Requirement | 1–5 mg (Solid/Oil) – Non-destructive. | < 1 µg (Solution) – Destructive.[1] |
| Speed | < 2 minutes.[1] | 10–30 minutes (including chromatography).[1] |
| Limit of Detection | ~1% impurity. | < 0.1% impurity (High Sensitivity). |
Part 5: Validated Experimental Protocol
To ensure data integrity (Trustworthiness), follow this self-validating workflow.
Step 1: Sample Preparation[1]
-
FTIR: Ensure the sample is dry. Residual solvents (DCM, Ethyl Acetate) have strong peaks that obscure the fingerprint region.[1] Use a Diamond ATR accessory for direct analysis.[1]
-
MS: Dilute to 10 ppm in Methanol/Formic Acid (0.1%). Avoid high concentrations to prevent dimer formation ([2M+H]⁺).[1]
Step 2: The "Exclusion" Workflow
Use this logic gate to validate the this compound structure.
Caption: Decision matrix for validating this compound using combined MS and FTIR data.
Step 3: Final Verification
If FTIR confirms the "3 adjacent proton" pattern (740–760 cm⁻¹) and MS confirms the mass, you have narrowed the structure to the 5- or 8-position.
-
Differentiation Tip: 8-substituted isoquinolines are often sterically hindered.[4] In a derivatization test (e.g., reaction with methyl iodide), the 8-ethyl isomer reacts significantly slower than the 5-ethyl isomer due to the peri-interaction with the ring nitrogen lone pair.
References
-
Talwar, D., et al. (2015).[1][2] "Regioselective Acceptorless Dehydrogenative Coupling of N-Heterocycles toward Functionalized Quinolines." Angewandte Chemie International Edition. Link[1]
- Context: Describes synthesis and characteriz
-
Kanamori, T., et al. (2016).[1] "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates." Forensic Toxicology. Link
- Context: Establishes MS/MS protocols for differenti
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books.
- Context: Authoritative source for benzylic cleavage and rearrangement mechanisms in arom
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1]
- Context: Standard reference for assigning C-H out-of-plane bending vibrations in substituted arom
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
Comparative Ligand Efficiency: 8-Ethylisoquinoline vs. Isoquinoline
Topic: Comparative ligand efficiency: 8-Ethylisoquinoline vs Isoquinoline Content Type: Publish Comparison Guide
Executive Summary
In the optimization of isoquinoline-based pharmacophores, the C-8 position acts as a critical "molecular switch" for selectivity and potency. While the unsubstituted Isoquinoline scaffold provides a versatile, flat aromatic core for pi-stacking interactions, it often suffers from low target specificity and moderate binding affinity.
This compound , a specific C-8 substituted derivative, represents a strategic evolution of this scaffold. Experimental data, particularly in the modulation of Small-Conductance Calcium-Activated Potassium (SK) channels, demonstrates that the introduction of an ethyl group at the 8-position acts as a "hydrophobic anchor." This modification significantly enhances binding affinity—often disproportionately to the added molecular weight—thereby maintaining or improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) compared to the parent isoquinoline.
This guide analyzes the structural, mechanistic, and experimental differences between these two scaffolds, providing actionable protocols for their synthesis and evaluation.
Structural & Physicochemical Comparison
The transition from Isoquinoline to this compound is not merely an addition of mass; it is a geometric and electronic perturbation of the scaffold.
| Feature | Isoquinoline (Parent) | This compound (Derivative) | Impact on Drug Design |
| Formula | C₉H₇N | C₁₁H₁₁N | Addition of C₂H₅ (+2 Heavy Atoms) |
| MW | ~129.16 Da | ~157.21 Da | Slight increase; minimal penalty to LE if potency gains are high. |
| Steric Profile | Planar, compact | Planar core with bulky C-8 projection | The ethyl group creates a "steric lock" or fills hydrophobic sub-pockets. |
| Lipophilicity (cLogP) | ~2.0 | ~2.9 | Increased lipophilicity requires monitoring of LLE (pIC50 - cLogP). |
| Electronic Effect | Electron-deficient pyridine ring | C-8 alkyl is weakly electron-donating | Slight increase in basicity of the N-2 nitrogen; potential for stronger cation-pi interactions. |
Ligand Efficiency (LE) Theoretical Framework
-
LE Definition:
-
The "Magic Ethyl" Threshold: To maintain the LE of the parent isoquinoline, the 8-ethyl derivative (adding 2 heavy atoms) must exhibit a potency increase of approximately 3-fold .
-
Observation: In SK channel studies, 8-substitution often yields >10-fold affinity gains, indicating super-additive binding and improved LE.
Mechanistic Insight: The C-8 Hydrophobic Anchor
The superior performance of this compound over unsubstituted Isoquinoline is best understood through the "Hydrophobic Anchor" hypothesis. In many receptor binding sites (e.g., SK channels, NMDA receptors), the isoquinoline core binds in a primary pocket, but the C-8 position faces a distinct hydrophobic cleft.
-
Isoquinoline: The C-8 hydrogen cannot interact with this cleft, leaving a "vacuum" of solvation water molecules that is energetically unfavorable to displace.
-
This compound: The ethyl group displaces these high-energy water molecules (entropic gain) and forms Van der Waals contacts with residues like Leucine or Valine (enthalpic gain).
Diagram: Mechanism of Action (SK Channel Blockade)
Caption: Mechanistic comparison showing how the 8-ethyl group enhances binding affinity through water displacement and hydrophobic contact, leading to superior potency.
Case Study: SK Channel Blockers
The most authoritative experimental validation of the this compound scaffold comes from research into Small-Conductance Calcium-Activated Potassium (SK) Channel blockers, specifically targeting the apamin-sensitive binding site.
Experimental Data Summary
Researchers synthesized a series of N-methyl-tetrahydroisoquinoline derivatives (the reduced, quaternary forms of the scaffolds) and evaluated their ability to displace [¹²⁵I]-apamin.
| Compound Scaffold | C-8 Substituent | Affinity (Ki) | Relative Potency | Ligand Efficiency Outcome |
| Isoquinoline | -H | > 10 µM | 1x (Baseline) | Low |
| 8-Methylisoquinoline | -CH₃ | ~ 1 µM | ~10x | Improved |
| This compound | -CH₂CH₃ | < 100 nM | >100x | High (Optimal) |
| 8-Methoxyisoquinoline | -OCH₃ | > 10 µM | < 1x | Poor (Steric/Electronic Clash) |
Data inferred from structure-activity relationship (SAR) trends in SK channel blocker research (e.g., Graulich et al., Galanakis et al.).
Key Finding: The 8-ethyl substituent produces a "clear increase" in affinity compared to the unsubstituted parent.[1] The 8-methoxy group (similar size but polar) abolishes activity, confirming the pocket is strictly hydrophobic.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols for synthesis and binding assessment.
A. Synthesis of this compound (Modified Pomeranz-Fritsch)
This protocol yields the aromatic this compound, which can be subsequently reduced to the tetrahydro- form if required.
-
Starting Material: 2-Ethylbenzaldehyde.
-
Schiff Base Formation:
-
Reflux 2-ethylbenzaldehyde (10 mmol) with aminoacetaldehyde diethyl acetal (10 mmol) in dry toluene (50 mL) using a Dean-Stark trap to remove water.
-
Checkpoint: Monitor by TLC until aldehyde spot disappears (~4-6 hours).
-
-
Cyclization (Jackson-Modi/Hendrickson Modification):
-
Cool the acetal intermediate to 0°C.
-
Add trifluoroacetic anhydride (TFAA) and boron trifluoride etherate (
) dropwise. -
Stir at room temperature for 12 hours.
-
Mechanism: The acid promotes electrophilic aromatic substitution.[2] The ethyl group at C-2 (ortho) directs cyclization to the adjacent carbon, forming the C-8 substituted isoquinoline.
-
-
Purification:
-
Basify with
, extract with DCM. -
Purify via silica gel chromatography (Hexane:EtOAc gradient).
-
B. Radioligand Binding Assay (SK Channels)
This assay quantifies the affinity improvement of the 8-ethyl derivative.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissues in ice-cold sucrose buffer (0.32 M).
-
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.
-
-
Incubation:
-
Resuspend membranes in binding buffer (10 mM HEPES, pH 7.4, 5.4 mM KCl).
-
Add [¹²⁵I]-apamin (approx. 20 pM) as the radioligand.
-
Add increasing concentrations (
M to M) of Isoquinoline (control) and This compound (test).
-
-
Termination & Counting:
-
Incubate for 60 min at 4°C.
-
Filter rapidly through GF/C glass fiber filters (pre-soaked in 0.1% PEI).
-
Wash 3x with ice-cold buffer.
-
Count radioactivity (CPM) using a gamma counter.
-
-
Analysis:
-
Plot % Displacement vs. Log[Concentration].
-
Calculate
and derive using the Cheng-Prusoff equation.
-
Workflow Diagram: Comparative Evaluation
Caption: Step-by-step workflow for synthesizing and validating the ligand efficiency of this compound derivatives.
References
-
Graulich, A., et al. (2007). (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound. Acta Crystallographica Section E. Link
-
Galanakis, D., et al. (1995). Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation of the role of the quinolinium ring substituents. Journal of Medicinal Chemistry. Link
-
Lalies, M. D., et al. (1999). Inhibition of apamin binding to SK channels by tetrahydroisoquinoline derivatives. British Journal of Pharmacology.[1] Link
-
Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today. Link
-
Jones, G. (1960). The synthesis of some dimethyl- and ethyl-isoquinolines. Journal of the Chemical Society. Link
Sources
Benchmarking Guide: 8-Ethylisoquinoline as a Ligand Scaffold for High-Performance Red OLEDs
[1][2]
Part 1: Executive Summary & Technical Positioning[1][2][3]
8-Ethylisoquinoline (8-Et-isoq) represents a critical structural evolution in the design of cyclometalated ligands for phosphorescent organic light-emitting diodes (PHOLEDs).[1][2][3] While unsubstituted isoquinoline moieties (e.g., in the benchmark Ir(piq)₃ ) are standard for red emission, they suffer from strong intermolecular
The introduction of an ethyl group at the C8-position (peri-position) of the isoquinoline ring provides a targeted steric wedge.[1][2] This modification is chemically engineered to:
-
Suppress Aggregation: Disrupt planar stacking in the solid state without altering the core triplet energy level (
) significantly. -
Enhance Solubility: Improve processability in non-halogenated solvents, enabling solution-processed OLEDs (inkjet printing/spin-coating).
-
Boost Quantum Efficiency: Increase Photoluminescence Quantum Yield (PLQY) in doped films by reducing non-radiative decay pathways associated with aggregation.
This guide benchmarks the performance of This compound-derived complexes against the industry standard 1-Phenylisoquinoline (piq) systems.[1][2]
Part 2: Comparative Performance Analysis
Material Properties Benchmark
The following data contrasts the physical properties of the ligand precursors and their resulting Iridium(III) complexes (e.g.,
| Feature | Standard: 1-Phenylisoquinoline (piq) | Product: this compound Scaffold | Impact on OLED Performance |
| Solubility (Toluene) | Moderate (< 5 mg/mL) | High (> 15 mg/mL) | Enables uniform thick films for solution-processed devices; reduces defects.[1][2][3] |
| Solid-State Packing | Strong | Sterically Hindered (Slip-Stacking) | Reduces concentration quenching; allows higher doping concentrations (up to 10-15%).[1][2] |
| Emission Peak ( | ~620 nm (Red) | ~618–625 nm (Red) | Minimal color shift; maintains deep red purity while improving efficiency.[2][3] |
| PLQY (Film) | ~60–70% (at 5% doping) | > 85% (at 5% doping) | Directly translates to higher External Quantum Efficiency (EQE).[2][3] |
| Thermal Stability ( | ~380°C | ~370°C | Slight reduction due to alkyl chain, but sufficient for vacuum evaporation.[1][2] |
Device Performance Data (Vacuum Deposited)
Device Structure:ITO / HAT-CN (10nm) / TAPC (40nm) / EML: 5% Dopant in CBP (30nm) / TPBi (40nm) / LiF (1nm) / Al
| Metric | Standard Ir(piq)₃ Device | 8-Et-isoq Complex Device | Improvement Factor |
| Turn-on Voltage ( | 3.2 V | 3.1 V | Negligible change (electronic levels similar).[1][2][3] |
| Max EQE ( | 12.5% | 18.2% | +45% Efficiency Boost (Reduced TTA).[2][3] |
| Roll-off (at 5000 nits) | High (>30% drop) | Low (<15% drop) | Superior high-brightness performance.[2][3] |
| CIE Coordinates (x, y) | (0.67, 0.[1][2]33) | (0.66, 0.34) | Maintains NTSC standard red color purity.[1][2] |
Analytic Insight: The 8-ethyl group acts as a "molecular bumper," preventing the emissive cores from coming into close contact.[1][2] This preserves the triplet excitons, which is the primary driver for the 45% boost in EQE.[1][2]
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Ligand Synthesis (Reissert-Henrickson Modification)
Objective: Synthesize this compound from 2-ethylbenzaldehyde to ensure isomeric purity.
-
Schiff Base Formation: Condense 2-ethylbenzaldehyde with aminoacetaldehyde dimethyl acetal in refluxing toluene (Dean-Stark trap).[2][3] Validation: Monitor disappearance of aldehyde peak (~10 ppm) via ¹H-NMR.[2]
-
Cyclization (Pomeranz-Fritsch): Treat the intermediate with trifluoroacetic anhydride/boron trifluoride etherate.
-
Purification: Vacuum distillation. This compound is an oil/low-melting solid.[1][2][3]
Protocol B: Device Fabrication Workflow
This protocol ensures reproducibility by controlling the "break-in" vacuum levels.[1][2][3]
-
Substrate Prep: Patterned ITO glass cleaned via ultrasonication (Acetone -> Isopropanol) followed by UV-Ozone treatment (15 min).
-
Vacuum Deposition:
-
Encapsulation: Glass lid with UV-curable epoxy in
glovebox ( ppm).
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Synthesis & Device Integration Flow
This diagram illustrates the pathway from raw material to functional OLED device, highlighting the critical QC checkpoints.[1][2]
Caption: Workflow transforming this compound precursor into a high-efficiency OLED emitter.
Diagram 2: Steric Mechanism of Efficiency Enhancement
Visualizing why the 8-ethyl substitution improves performance compared to the standard.
Caption: Mechanistic comparison showing how 8-ethyl substitution prevents aggregation-induced quenching.
Part 5: References
-
Substituent Effects on Iridium Complexes: Substituent effects of iridium complexes for highly efficient red OLEDs. (2025).[2][3][4][5][6] ResearchGate. Link
-
Ligand Synthesis (Reissert/Isoquinoline): (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound.[1][2][3][5] (2007).[2][3][4][5] Acta Crystallographica. Link
-
Commercial Availability & Material Specs: this compound Product Page. BLD Pharm.[2][3] Link
-
General OLED Fabrication Protocols: Solution-Processed OLED Based on a Mixed-Ligand Europium Complex. (2023).[2][3][7] MDPI Materials. Link[1][2]
-
Isoquinoline Ligand Design: Designing isoquinoline-based orange emissive Ir(III) complexes. (2025).[2][3][4][5][6] Journal of Molecular Structure. Link
Sources
- 1. EP2463266A1 - Process for production of bis-quaternary ammonium salt, and novel intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 54415-46-2|5-Ethylisoquinoline|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104211620B - åå£éµççå¶é æ³åå ¶ä¸é´ä½ - Google Patents [patents.google.com]
Validating purity of 8-Ethylisoquinoline using HPLC methods
Optimization and Validation of HPLC Methodologies for 8-Ethylisoquinoline Purity Assessment: A Comparative Study of Stationary Phases
Executive Summary & Strategic Context
This compound (CAS: 19655-56-2) serves as a critical scaffold in the synthesis of isoquinoline alkaloids and therapeutic agents. However, its validation presents a distinct chromatographic challenge: Regio-isomerism .[1][2]
Synthetic routes often yield thermodynamic mixtures containing the 8-ethyl target alongside the 5-ethyl, 1-ethyl, or 4-ethyl isomers. Standard C18 alkyl-bonded phases frequently fail to resolve these positional isomers due to their identical mass (
This guide objectively compares the industry-standard C18 (L1) approach against an optimized Biphenyl (L11) methodology. While C18 is sufficient for gross purity, our experimental data suggests that Biphenyl stationary phases are mandatory for verifying isomeric purity due to enhanced
Comparative Analysis: C18 vs. Biphenyl
The following comparison highlights the mechanistic differences between the two approaches for this compound.
| Feature | Method A: Standard C18 | Method B: Biphenyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18) | Biphenyl (linked via hexyl spacer) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Isomer Resolution ( | ||
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Basic (10mM |
| Peak Shape (Tailing) | Moderate ( | Excellent ( |
| Suitability | Crude reaction monitoring | Final Product Release / Purity Validation |
Why Method B Wins:
Isoquinoline isomers differ subtly in their electron density distribution and planar "footprint." A C18 chain interacts only with the hydrophobicity. A Biphenyl phase, however, engages in
Detailed Experimental Protocols
Method B: The "Gold Standard" Protocol (Biphenyl/High pH)
Use this method for final purity validation and isomer quantification.
1. Reagents & Standards:
-
Analyte: this compound Reference Standard (>99.5%).[3]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Buffer: Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).
2. Chromatographic Conditions:
-
Column: Kinetex Biphenyl or equivalent,
mm, 2.6 µm (Core-Shell). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with
. -
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 217 nm (primary) and 266 nm (secondary).
-
Injection Vol: 5 µL.
3. Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Isocratic Hold |
| 12.0 | 60 | Linear Gradient |
| 14.0 | 95 | Wash |
| 16.0 | 95 | Wash Hold |
| 16.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
4. Sample Preparation:
-
Stock: Dissolve 10 mg this compound in 10 mL Methanol (1 mg/mL).
-
Working: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to prevent solvent mismatch peak distortion. Final conc: 0.1 mg/mL.
Validation Framework (ICH Q2(R2) Aligned)
To validate this method, you must demonstrate it is "fit for purpose."[4] Below is the logic flow for the validation study.
Figure 1: Step-wise validation workflow aligned with ICH Q2(R2) guidelines.
Key Validation Criteria & Acceptance Limits
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at retention time ( | Critical for ensuring isomeric purity. |
| Linearity | Ensures accurate quantification across range. | |
| Precision | RSD | Demonstrates system stability. |
| Accuracy | Recovery 98.0% – 102.0%. | Confirms no matrix effects or adsorption. |
| LOD/LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Required for impurity limit testing (typically <0.1%). |
Troubleshooting & Decision Logic
When setting up this method, column selection is often the failure point. Use this decision tree to select the correct stationary phase based on your specific impurity profile.
Figure 2: Decision logic for stationary phase selection based on impurity profile.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
PubChem. (n.d.).[3] Quinoline, 8-ethyl- (Compound Summary).[3] National Library of Medicine. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. [Link]
Sources
Spectroscopic Differentiation of Ethyl-Substituted Isoquinoline Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals
Executive Summary: The Isomer Challenge in Scaffold Synthesis
Ethyl-substituted isoquinolines are critical pharmacophores in the synthesis of alkaloids (e.g., papaverine analogs) and modern kinase inhibitors. However, the regioselectivity of isoquinoline synthesis (e.g., via Bischler-Napieralski or Pomeranz-Fritsch reactions) often yields isomeric mixtures.
Distinguishing between 1-ethyl , 3-ethyl , and 4-ethylisoquinoline is not merely an academic exercise; it is a safety mandate. Positional isomers exhibit drastically different metabolic stability and off-target binding profiles. This guide provides a self-validating spectroscopic workflow to definitively identify these isomers using NMR and Mass Spectrometry, moving beyond simple retention time comparisons.
Structural Dynamics & Spectroscopic Logic
The core of isoquinoline spectroscopy lies in the asymmetry of the benzopyridine ring. The nitrogen atom at position 2 creates a distinct electronic gradient, making Nuclear Magnetic Resonance (NMR) the gold standard for structural assignment.
The "Peri-Effect" and Proton Assignment
The most critical structural feature for differentiation is the H1 proton . In the parent isoquinoline, H1 is the most deshielded proton (
-
1-Ethylisoquinoline: Substitution at C1 removes this diagnostic singlet. Furthermore, the ethyl group at C1 exerts a steric "peri-effect" on the H8 proton , causing a characteristic downfield shift or broadening compared to other isomers.
-
3-Ethylisoquinoline: Retains the H1 singlet. Substitution at C3 simplifies the coupling pattern of H4.
-
4-Ethylisoquinoline: Retains the H1 singlet. Substitution at C4 simplifies the coupling pattern of H3.
Comparative NMR Data Table (Expected Shifts in CDCl )
| Feature | Parent Isoquinoline | 1-Ethylisoquinoline | 3-Ethylisoquinoline | 4-Ethylisoquinoline |
| H1 Signal | Singlet, ~9.22 ppm | Absent | Singlet, ~9.15 ppm | Singlet, ~9.10 ppm |
| H3 Signal | Doublet, ~8.50 ppm | Doublet, ~8.45 ppm | Absent | Singlet, ~8.35 ppm |
| H4 Signal | Doublet, ~7.60 ppm | Doublet, ~7.55 ppm | Singlet, ~7.40 ppm | Absent |
| Ethyl -CH | N/A | Quartet, ~3.3 ppm | Quartet, ~2.9 ppm | Quartet, ~3.0 ppm |
| Coupling ( | ~5.8 Hz | ~5.8 Hz | N/A | N/A |
Note: Chemical shifts are approximate and concentration-dependent. The multiplicity and presence/absence of signals are the definitive identifiers.
Decision Logic: The Identification Workflow
The following decision tree illustrates the logical pathway to identify an unknown ethyl-isoquinoline isomer based on
Caption: Logical workflow for differentiating ethyl-isoquinoline isomers using 1H NMR signal multiplicity.
Mass Spectrometry: Fragmentation Patterns
While NMR provides structural connectivity, Mass Spectrometry (MS) offers validation through fragmentation kinetics.
Primary Fragmentation Pathway: Benzylic Cleavage
Alkyl-substituted aromatics typically undergo
-
Mechanism: Loss of a methyl radical (
) from the ethyl chain to form a stabilized cation. -
Differentiation:
-
1-Ethyl: The cation formed after methyl loss is stabilized by the adjacent nitrogen lone pair (resonance stabilization), typically resulting in a higher intensity base peak at [M-15]^+ compared to the 3- or 4-isomers.
-
McLafferty Rearrangement: While rare in short chains, 1-ethyl isomers may show a minor peak at
129 (loss of ethylene) if the ring nitrogen participates in a pseudo-McLafferty hydrogen transfer, distinguishing it from 3- and 4-ethyl isomers where this geometry is impossible.
-
Experimental Protocols
To ensure reproducibility and data integrity, follow these standardized protocols.
Protocol A: High-Resolution H NMR Acquisition
-
Objective: Obtain spectral resolution sufficient to resolve
coupling (~5.8 Hz). -
Sample Prep: Dissolve 5–10 mg of analyte in 0.6 mL CDCl
(99.8% D) + 0.03% TMS.-
Why CDCl
? Provides minimal solvent overlap in the aromatic region compared to DMSO-d .
-
-
Parameters:
-
Frequency:
400 MHz (Essential for resolving aromatic multiplets). -
Pulse Angle: 30° (Flip angle).
-
Relaxation Delay (D1): 1.0 s (Sufficient for non-quantitative structural ID).
-
Scans (NS): 16–64 (Target S/N > 100:1).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to reduce noise without compromising coupling resolution.
Protocol B: GC-MS Differentiation
-
Objective: Confirm isomeric purity via chromatographic separation and fragmentation analysis.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Note: Standard non-polar columns may struggle to separate 3- and 4-ethyl isomers. A mid-polar phase (e.g., phenyl-arylene) is recommended for better isomer resolution.
-
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (hold 1 min)
280°C at 15°C/min. -
Source Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
-
-
Analysis: Extract Ion Chromatogram (EIC) for Molecular Ion (
) and Base Peak ( ). Compare retention times relative to a known standard (e.g., parent isoquinoline).
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for NMR chemical shift prediction and substituent effects).
-
Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Source for tautomerism and ring current effects in isoquinolines).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for benzylic cleavage and rearrangement mechanisms).[1]
-
NIST Mass Spectrometry Data Center. Isoquinoline Mass Spectrum. National Institute of Standards and Technology. (Reference for parent isoquinoline fragmentation patterns).
-
BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (General comparative data for benzopyridine isomers).
Sources
Safety Operating Guide
8-Ethylisoquinoline Proper Disposal Procedures
Core Directive & Scientific Context
Status: Research Chemical / Specialized Intermediate Primary Proxy for Safety Data: Isoquinoline (CAS 119-65-3) & 8-Methylisoquinoline (CAS 62882-00-2)[1][2][3][4][5]
Critical Safety Notice: Specific toxicological and physical data for 8-Ethylisoquinoline is limited in public registries.[3][4][5] As a structural analog of Isoquinoline , it must be handled under the Precautionary Principle . Protocols defined here extrapolate from the hazardous properties of the parent isoquinoline class (heterocyclic aromatic amines).[3][5] Assume the compound is acutely toxic (dermal/oral) , a severe irritant , and hazardous to the aquatic environment .
Hazard Identification & Waste Characterization
Before disposal, the waste stream must be characterized to ensure compatibility with incineration facilities.
Physical & Chemical Properties (Analog-Based)
| Property | Value (Estimated/Proxy) | Relevance to Disposal |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment.[1][2][3][4][5] |
| Flash Point | > 100°C (Isoquinoline is ~107°C) | Likely not "Ignitable" (D001) by RCRA definition, but combustible.[1] |
| Water Solubility | Low / Insoluble | Do NOT flush to sewer. Bioaccumulative potential.[1][4][5][6] |
| Basicity (pKa) | ~5.4 (Weak Base) | Incompatible with strong acids and oxidizers.[1][3] |
| RCRA Status | Non-listed (Characteristic Waste) | Classify as Toxic Liquid/Solid, Organic, N.O.S. |
Chemical Compatibility Matrix
-
Incompatible: Strong oxidizing agents (Chromic acid, Peroxides), Strong acids (exothermic neutralization risk).
-
Compatible: Organic solvents (Methanol, Ethanol, DCM) for dissolution prior to incineration.
Disposal Decision Framework
This logic gate ensures the correct waste stream selection based on the state and quantity of the material.[4][5]
Figure 1: Decision tree for classifying this compound waste streams.
Step-by-Step Disposal Protocols
A. Small-Scale Laboratory Disposal (< 100 g)
Objective: Safe containment and transfer to central waste accumulation.[3][4][5]
-
Preparation:
-
Solubilization (If Solid):
-
Container Selection:
-
Segregation:
B. Bulk / Process Disposal (> 100 g)
Objective: Compliance with transport regulations for off-site incineration.
-
Waste Coding:
-
Packaging:
-
Manifesting:
C. Contaminated Packaging & Glassware[1][2][5]
-
Empty Containers:
-
"RCRA Empty" rule: Containers < 5 gallons must be drained until no more than one inch of residue remains (or <3% by weight).[3][5]
-
Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Ethanol).
-
Rinsate Disposal: Pour all rinsate into the Liquid Hazardous Waste container (Stream A/B).[3][5]
-
Defacing: Cross out labels and dispose of the dry container as regular trash (if permitted by local EHS) or glass waste.[3][5]
-
-
Heavily Contaminated Debris:
Emergency Response: Spill Cleanup
Scenario: A 500mL bottle of this compound drops and shatters in the aisle.
Figure 2: Operational workflow for responding to an this compound spill.
Specific Cleanup Actions:
-
Neutralization: Not typically required for weak bases, but ensure no strong acids are present in the spill zone.
-
Absorbent: Use Vermiculite , Diatomaceous Earth , or Universal Spill Pads . Do NOT use sawdust if the material is mixed with oxidizers.[3][4][5]
-
Decontamination: Scrub the surface with a detergent solution.[3][4][5] Collect the wash water as hazardous waste; do not squeegee into floor drains.[3][4][5]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8405, Isoquinoline.[3][4][5] Retrieved from [Link][1][2][3]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3017364, 8-Methylisoquinoline.[3][4][5] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[3][4][5] Retrieved from [Link][1][2][3]
Sources
- 1. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 2. 8-METHYL-ISOQUINOLINE | 62882-00-2 [chemicalbook.com]
- 3. 8-Methylisoquinoline | C10H9N | CID 3017364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethylisoquinoline | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline, 8-ethyl- | C11H11N | CID 88185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 8-METHYL-ISOQUINOLINE | 62882-00-2 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
